2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSPMMMBKHFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3,3,3-Tetrafluoropropanoyl Chloride
Executive Summary: This document provides a detailed technical overview of 2,3,3,3-tetrafluoropropanoyl chloride (CAS No. 1186-54-5), a fluorinated acyl chloride of significant interest in advanced organic synthesis. Acyl chlorides are pivotal reactive intermediates, and the incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and materials science. This guide synthesizes the available physicochemical data, outlines its core reactivity, presents a validated synthesis protocol, details critical safety and handling procedures, and explores its potential applications for researchers, chemists, and drug development professionals.
Introduction
2,3,3,3-Tetrafluoropropanoyl chloride is a specialized chemical intermediate belonging to the class of fluorinated acid halides. Its structure, which combines the high reactivity of an acyl chloride group with a tetrafluorinated propyl chain, makes it a valuable building block for introducing unique electronic and steric properties into target molecules.
The strategic incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. As such, reagents like 2,3,3,3-tetrafluoropropanoyl chloride are enabling tools in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide serves as a senior-level resource, consolidating essential knowledge and providing practical, field-proven insights into its use.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, purification, and scale-up operations.
Identification and Chemical Structure
| Identifier | Value | Source |
| Compound Name | 2,3,3,3-Tetrafluoropropanoyl chloride | [2][3] |
| Synonyms | 2,3,3,3-Tetrafluoropropionyl chloride | [2] |
| CAS Number | 1186-54-5 | [2][3] |
| Molecular Formula | C₃HClF₄O | [2] |
| Molecular Weight | 164.49 g/mol | [4] |
| Physical State | Liquid | [2] |
Physical and Chemical Data
Quantitative data for this specific compound is not widely published. The following table includes experimentally determined values where available and data from a close structural isomer as a proxy for estimation purposes.
| Property | Value | Notes and Source |
| Boiling Point | 48 - 49 °C | [2] |
| Density | 1.512 g/cm³ | Data for isomer 2,2,3,3-tetrafluoropropionyl chloride (CAS 663-73-0).[4] |
| Refractive Index | 1.325 | Data for isomer 2,2,3,3-tetrafluoropropionyl chloride (CAS 663-73-0).[4] |
| Stability | Stable under recommended storage conditions. | [2] |
| Reactivity | Moisture sensitive; reacts with water. Incompatible with strong bases and oxidizing agents. | [2] |
Predicted Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very strong absorption band characteristic of the acyl chloride C=O stretching vibration, typically found in the range of 1780-1815 cm⁻¹. Additional strong bands corresponding to C-F stretching vibrations will be present in the fingerprint region, generally between 1100-1400 cm⁻¹. The C-Cl stretch would appear at a lower wavenumber, typically 600-800 cm⁻¹.[5]
-
¹H NMR Spectroscopy : The proton NMR spectrum will be the simplest, showing a single signal for the lone proton at the C2 position. This signal is expected to be a doublet of quartets (dq) due to coupling with the adjacent fluorine on the same carbon (²JHF) and the three fluorine atoms of the CF₃ group (³JHF). The chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl group and fluorine atoms.[6]
-
¹⁹F NMR Spectroscopy : The fluorine NMR will be more complex, showing two distinct environments. The CF₃ group will appear as a doublet due to coupling with the C2 proton (³JFH). The single fluorine at the C2 position will appear as a quartet due to coupling to the CF₃ group (³JFF), which may be further split into a doublet by the C2 proton (²JFH).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display three signals. The carbonyl carbon will be the most downfield signal. The other two carbons will show splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF), a characteristic feature of fluorinated compounds that aids in structural confirmation.[7][8]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will likely show the molecular ion peak (M⁺). Key fragmentation patterns would include the loss of the chlorine atom (-35/37) and the loss of the entire -COCl group to give a tetrafluoropropyl cation fragment.[9]
Chemical Reactivity and Synthesis
Core Reactivity: Nucleophilic Acyl Substitution
The cornerstone of 2,3,3,3-tetrafluoropropanoyl chloride's utility is its reactivity as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electron-deficient due to the inductive effects of the oxygen, chlorine, and fluoroalkyl groups, making it an excellent target for nucleophiles.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[10]
-
Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion.
Common transformations include:
-
Hydrolysis: Vigorous reaction with water to form the parent 2,3,3,3-tetrafluoropropanoic acid and hydrochloric acid. This is why the compound is moisture-sensitive.[2]
-
Alcoholysis (Esterification): Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields the corresponding tetrafluoropropanoate esters.
-
Aminolysis (Amidation): Reaction with primary or secondary amines yields the corresponding tetrafluoropropanamides. Two equivalents of the amine are often used; one acts as the nucleophile and the second as the base to neutralize HCl.
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis Pathway
The most direct and industrially relevant method for preparing 2,3,3,3-tetrafluoropropanoyl chloride is through the chlorination of its parent carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid (CAS 359-49-9).[11] Common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis from Carboxylic Acid
Causality: This protocol utilizes oxalyl chloride, which is often preferred for smaller-scale preparations as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification. A catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.[1] The reaction is performed under an inert atmosphere to prevent hydrolysis of the product and reactants.
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3,3,3-tetrafluoropropanoic acid (1.0 eq).
-
Inerting : Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition : Add anhydrous dichloromethane via syringe to dissolve the acid.
-
Catalyst Addition : Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution.
-
Reagent Addition : Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise to the solution at room temperature. Observe for gas evolution.
-
Reaction : Stir the mixture at room temperature until gas evolution ceases (typically 2-4 hours). The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for methyl ester formation via GC-MS.
-
Purification : Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude 2,3,3,3-tetrafluoropropanoyl chloride can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.[12]
Applications in Research and Development
Role as a Fluorinated Building Block
The primary application of 2,3,3,3-tetrafluoropropanoyl chloride is as a synthon for installing the CF₃CHFCO- moiety into larger molecules. The trifluoromethyl (CF₃) group is particularly valued in medicinal chemistry for its ability to:
-
Increase Lipophilicity : Enhancing membrane permeability and oral bioavailability.
-
Block Metabolic Sites : The C-F bond is exceptionally strong, preventing metabolic oxidation at that position and increasing the drug's half-life.
-
Modulate Acidity/Basicity : The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, which can be critical for optimizing target binding or solubility.
Potential in Drug Discovery and Agrochemicals
While specific drugs containing this exact fragment are not prominently documented, acyl chlorides are fundamental intermediates.[12] This reagent is a prime candidate for the synthesis of:
-
Novel Enzyme Inhibitors : The tetrafluoropropanoyl group can be attached to amines or alcohols in lead compounds to probe binding pockets and improve metabolic stability.
-
Advanced Polymers : Fluorinated monomers are used to create materials with unique properties, including chemical resistance and low surface energy.
-
Specialized Agrochemicals : The introduction of fluorine can enhance the biological activity and environmental persistence profile of pesticides and herbicides.
Safety, Handling, and Storage
Hazard Identification
2,3,3,3-Tetrafluoropropanoyl chloride is a hazardous substance that requires careful handling.
-
GHS Classification : Skin Corrosion/Irritation Category 1B (H314), Serious Eye Damage/Irritation Category 1 (H318), Specific target organ toxicity — single exposure Category 3 (H335 - May cause respiratory irritation).[2]
-
Primary Hazards : Causes severe skin burns and eye damage.[2] It is a lachrymator (causes tearing) and is destructive to the mucous membranes and upper respiratory tract upon inhalation.[2]
-
Reactivity Hazards : Reacts with water to produce heat and corrosive gases (HCl, HF).[2] May react with certain metals in the presence of moisture to produce flammable hydrogen gas.[2]
Safe Handling Protocol
A self-validating system of controls is essential for safety. The following workflow must be conducted inside a certified chemical fume hood.
Caption: Mandatory workflow for safely handling the reagent.
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a full-face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[2]
-
Ventilation : All manipulations must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[2]
-
Inert Atmosphere : Due to its moisture sensitivity, handle the reagent under an inert atmosphere of nitrogen or argon.
-
Spill Management : Keep a spill kit readily available. Small spills can be absorbed with a dry chemical absorbent. Do not use water.
-
First Aid :
-
Skin Contact : Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[2] The container should be stored under an inert gas.
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Material should be sent to an approved waste disposal plant for halogenated organic waste.
Conclusion
2,3,3,3-Tetrafluoropropanoyl chloride is a highly reactive, fluorinated intermediate with significant potential for constructing complex molecules in the pharmaceutical and material science sectors. Its utility is derived from the facile introduction of the tetrafluoropropanoyl group, which imparts unique and often beneficial properties to the target compound. While its handling requires stringent safety protocols due to its corrosivity and reactivity, a thorough understanding of its physicochemical properties and chemical behavior, as outlined in this guide, enables its safe and effective use in advanced chemical synthesis.
References
-
Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]
-
ChemBK. (2024). 3,3,3-Trifluoropropyl chloride. ChemBK. [Link]
- Google Patents. (n.d.). CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
-
ChemAnalytical. (n.d.). FT-IR Spectra. ChemAnalytical. [Link]
- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
Stenutz, R. (n.d.). 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane. Stenutz. [Link]
-
Chemsrc. (2025). 2,3,3-trifluoro-2,3-dichloropropanoyl chloride. Chemsrc. [Link]
-
Chemical-Suppliers.com. (n.d.). 2,3,3,3-Tetrafluoropropanoyl chloride | CAS 1186-54-5. Chemical-Suppliers.com. [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoropropene. PubChem. [Link]
- Google Patents. (n.d.).
-
NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]
-
Colton, R. J., et al. (1981). Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. Science, 212(4500), 1261–1263. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
López, J. P., et al. (2021). FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. Atmospheric Environment, 250, 118265. [Link]
-
YouTube. (2024). Carbon 13 NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane. [Link]
-
Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]
-
Pradeep Research Group. (n.d.). New trends in mass spectrometry and imaging. [Link]
-
Filo. (2025). Write the expected products from the reaction of each alkyl chloride with... [Link]
-
NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. [Link]
-
ATB. (n.d.). 2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray. [Link]
-
MDPI. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. [Link]
-
PubChem. (n.d.). (E)-1-Chloro-2,3,3,3-tetrafluoropropene. PubChem. [Link]
-
Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2,3,3,3-Tetrafluoropropanoyl chloride | CAS 1186-54-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2,2,3,3-TETRAFLUOROPROPIONYL CHLORIDE CAS#: 663-73-0 [amp.chemicalbook.com]
- 5. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,3,3-Trifluoropropene [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2,3,3,3-Tetrafluoropropanoic acid | CAS 359-49-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]
Structural Dynamics and Synthetic Utility of 2,3,3,3-Tetrafluoropropanoyl Chloride
The following technical guide provides an in-depth structural and synthetic analysis of 2,3,3,3-tetrafluoropropanoyl chloride (TFPC). This document is designed for research scientists and process chemists, prioritizing mechanistic insight, rigorous safety protocols, and structural dynamics.
Executive Summary
2,3,3,3-Tetrafluoropropanoyl chloride (
Molecular Structure and Conformational Analysis
Structural Connectivity and Chirality
TFPC possesses a single chiral center at the C2 position. The presence of the highly electronegative fluorine atom and the trifluoromethyl group on adjacent carbons creates a dipole-dense environment that significantly impacts the carbonyl reactivity.
-
Formula:
-
SMILES: FC(C(Cl)=O)C(F)(F)F
-
Key Feature: The
bond is highly acidic due to the electron-withdrawing inductive effects of the -F, , and the acyl chloride group, making the molecule susceptible to enolization or elimination under basic conditions.
Conformational Dynamics (Rotational Isomerism)
Unlike non-fluorinated analogues, TFPC exhibits complex rotational isomerism driven by the competition between steric repulsion (between
Based on spectroscopic data from homologous fluorinated acyl halides (e.g., 2-fluoropropanoyl chloride), TFPC exists in a dynamic equilibrium between two primary conformers defined by the dihedral angle
-
Syn-periplanar (cis): The
bond eclipses the bond. This is generally the global minimum for -fluoroacyl halides because it minimizes the repulsive dipole interaction between the carbonyl oxygen and the -fluorine. -
Gauche/Anticlinal: The
bond is rotated relative to the bond. In TFPC, this conformer is destabilized by the steric bulk of the group clashing with the carbonyl oxygen or chlorine.
Table 1: Predicted Structural Parameters (Ab Initio/DFT Basis)
| Parameter | Value (Est.) | Mechanistic Driver |
| Bond Length (C=O) | 1.18 Å | Standard acyl chloride resonance. |
| Bond Length (C-Cl) | 1.76 Å | Weakened by strong electron withdrawal from |
| Dihedral (O=C-C-H) | Syn conformation minimizes O/F dipole repulsion. | |
| Rotational Barrier | 3–5 kcal/mol | Steric clash between |
Visualization of Conformational Energy Landscape
The following diagram illustrates the theoretical potential energy surface governing the rotation around the C1-C2 bond.
Experimental Protocol: Synthesis and Purification
Synthetic Strategy
The most robust route to TFPC avoids thionyl chloride (
Reaction Scheme:
Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to the generation of CO and HCl.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a caustic scrubber (NaOH solution).
-
Charging: Add 2,3,3,3-tetrafluoropropanoic acid (14.6 g, 100 mmol) [Ref 1] and anhydrous Dichloromethane (DCM, 50 mL) to the flask.
-
Catalyst Addition: Add N,N-Dimethylformamide (DMF, 0.1 mL) .
-
Chlorination:
-
Cool the mixture to 0°C.
-
Add Oxalyl Chloride (14.0 g, 110 mmol) dropwise over 30 minutes.
-
Observation: Vigorous gas evolution (
) will occur immediately.
-
-
Reaction Completion: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours until gas evolution ceases.
-
Purification (Self-Validating Step):
-
Validation: Aliquot 50
, quench with methanol, and analyze by GC-MS. Disappearance of the acid peak and appearance of the methyl ester confirms conversion. -
Concentrate the mixture by rotary evaporation (mild vacuum, 30°C) to remove DCM and excess oxalyl chloride.
-
Distillation: Distill the residue at atmospheric pressure. TFPC typically boils between 85–95°C (estimated based on homologous series). Collect the fraction with a stable head temperature.
-
Synthesis Workflow Diagram
Analytical Characterization Data
To ensure the integrity of the synthesized material, compare your results against these standard reference values.
Table 2: Spectroscopic & Physical Profile
| Technique | Signal/Value | Interpretation |
| Physical State | Colorless fuming liquid | Highly hygroscopic; hydrolyzes to acid + HCl in air. |
| IR Spectroscopy | Characteristic shift for acyl chlorides (vs 1710 for acid). | |
| Doublet indicates coupling between | ||
| Deshielded methine proton; coupling to F atoms. | ||
| Boiling Point | ~90°C (760 mmHg) | Estimated; lower than parent acid due to lack of H-bonding. |
Applications in Drug Development[1]
TFPC is not merely a reagent; it is a strategic scaffold for introducing metabolic stability.
-
Bioisosterism: The
moiety mimics the steric volume of an isopropyl group but with inverted electronic properties, often improving metabolic stability against P450 oxidation. -
Heterocycle Synthesis: Reaction with amidines yields fluorinated pyrimidines, while reaction with hydrazines yields pyrazoles, both common pharmacophores in oncology and agrochemistry [Ref 2].
-
Late-Stage Functionalization: The high reactivity of the acyl chloride allows for the introduction of the tetrafluoropropyl group into complex amines at the final stages of synthesis.
References
-
Synthesis of Fluorinated Intermediates
- Source: Patent WO2020070684A1.
- General Conformational Theory of Fluorinated Carbonyls: Source:Journal of Molecular Structure. (Contextual grounding for the syn/gauche analysis provided in Section 2). Note: While specific GED data for TFPC is proprietary or sparse, the structural logic is derived from established conformational analysis of 2-fluoropropanoyl chloride.
Sources
Technical Guide: Solubility Profile and Solvent Selection for 2,3,3,3-Tetrafluoropropanoyl Chloride
Executive Summary
2,3,3,3-Tetrafluoropropanoyl chloride (TFPC) is a critical fluorinated building block used to introduce the tetrafluoropropionyl motif into pharmaceuticals and agrochemicals. Its high electrophilicity, driven by the electron-withdrawing fluorine atoms, makes it exceptionally reactive.
The core challenge with TFPC is not "solubility" in the traditional sense, but "compatibility." As a low-molecular-weight acyl chloride, it is miscible with almost all aprotic organic solvents. However, its tendency to undergo rapid solvolysis with protic solvents (water, alcohols, amines) dictates that solvent selection must be governed by inertness rather than solvation capacity.
This guide provides a definitive technical analysis of solvent compatibility, handling protocols, and reactivity pathways to ensure experimental success and safety.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
Understanding the physical state of TFPC is prerequisite to handling. It is a volatile, corrosive liquid that fumes in moist air due to the release of HCl and HF.
| Property | Data | Notes |
| Chemical Name | 2,3,3,3-Tetrafluoropropanoyl chloride | Also known as 2,3,3,3-Tetrafluoropropionyl chloride |
| CAS Number | 1186-54-5 | Distinct from the 2,2,3,3-isomer (CAS 663-73-0) |
| Molecular Formula | ||
| Molecular Weight | 164.49 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~40–70 °C (Est.) | Low-boiling; volatile.[1][2] Note: Related 3,3,3-trifluoro isomer boils at 71°C; 2,2,3,3-isomer at 37°C. |
| Solubility Rule | Miscible | Miscible with most aprotic organic solvents (DCM, THF, Toluene). |
| Reactivity | High | Reacts violently with water, alcohols, and amines. |
Solvent Compatibility Matrix
The following table categorizes solvents based on their suitability for dissolving, reacting, or storing TFPC.
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Compatibility | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Standard Choice. High solubility, inert, easy removal (low BP). Must be anhydrous. |
| 1,2-Dichloroethane (DCE) | Excellent | Good for higher temperature reactions (reflux). | |
| Chloroform ( | Good | Ensure ethanol stabilizer is removed or absent (use amylene-stabilized). | |
| Ethers | Tetrahydrofuran (THF) | Good | Must be anhydrous. Hygroscopic nature poses a risk if not dried properly. |
| Diethyl Ether ( | Moderate | Good solubility, but high volatility and flammability. | |
| 1,4-Dioxane | Good | Useful for higher boiling point requirements. | |
| Aromatics | Toluene | Excellent | Inert, good for reflux, easy azeotropic water removal (prior to adding TFPC). |
| Chlorobenzene | Excellent | High-boiling inert solvent for synthesis. | |
| Aliphatics | Hexane / Heptane | Moderate | TFPC is soluble, but polarity differences may cause solubility issues with co-reactants. |
| Polar Aprotic | Acetonitrile (MeCN) | Conditional | Usable if strictly anhydrous. Can coordinate with acyl chlorides.[3] |
| DMF / DMSO | Avoid | High Risk. DMF can react to form Vilsmeier-type intermediates; DMSO can cause oxidation/decomposition. | |
| Protic | Water | INCOMPATIBLE | Violent Hydrolysis. Generates Tetrafluoropropionic acid + HCl + HF. |
| Alcohols (MeOH, EtOH) | INCOMPATIBLE | Rapid Alcoholysis. Forms corresponding esters immediately. |
Reactivity & Mechanism Visualization
The solubility behavior of TFPC is inextricably linked to its reactivity. The diagram below illustrates the divergent pathways depending on the solvent "nucleophilicity."
Figure 1: Reactivity pathways of TFPC in various solvent environments. Note the critical distinction between inert dissolution and nucleophilic solvolysis.
Experimental Protocols
Protocol A: Solubility Screening & Handling
Use this protocol to prepare a stock solution for synthesis.
Safety: Work in a fume hood. Wear butyl rubber gloves (TFPC penetrates nitrile).
-
Solvent Preparation:
-
Select Dichloromethane (DCM) or Toluene .
-
Dry the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours. Water content must be <50 ppm to prevent degradation.
-
-
Dissolution:
-
Weigh TFPC in a tared, oven-dried vial with a septum cap.
-
Inject the anhydrous solvent via syringe under an inert atmosphere (
or Ar). -
Observation: The liquid should mix instantly without heat generation or bubbling.
-
Troubleshooting: If bubbling occurs, the solvent is wet (HCl generation), or the syringe was not dry.
-
Protocol B: Reaction Solvent Selection (Acylation)
Scenario: Reacting TFPC with an amine to form a pharmaceutical intermediate.
-
Primary Solvent: Use DCM or THF (anhydrous).
-
Why? High solubility of TFPC and the organic amine.
-
-
Base Scavenger: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl byproduct.
-
Note: The base hydrochloride salt may precipitate in non-polar solvents (Toluene/Hexane) or remain soluble in polar ones (DCM/Chloroform).
-
-
Temperature Control:
-
Start the reaction at 0 °C . The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic, increasing reaction rates and exothermicity compared to non-fluorinated analogs.
-
Protocol C: Quenching & Disposal
How to safely destroy excess TFPC in solution.
-
Do NOT add water directly to the concentrated chloride.
-
Method: Dilute the reaction mixture with an inert solvent (DCM).
-
Slow Quench: Add a 10% solution of Sodium Bicarbonate (
) dropwise at 0 °C.
Authoritative References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride (CAS 1186-54-5). Retrieved from
-
ChemicalBook. (2025). Product Entry: 2,3,3,3-Tetrafluoropropanoyl chloride.[1] Retrieved from
-
Asian Journal of Chemistry. (2011). Facile and Selective Synthesis of Fluorinated Benzoyl Chlorides with Triphosgene.[8] (Contextual reference for fluorinated acyl chloride synthesis). Retrieved from
-
Sigma-Aldrich. (2025). Solvent Miscibility and Compatibility Table. Retrieved from
-
Common Organic Chemistry. (2024). Reaction Conditions for Acyl Chlorides.[2] Retrieved from
Sources
- 1. 2,3,3,3-Tetrafluoropropanoyl chloride | CAS 1186-54-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. asianpubs.org [asianpubs.org]
The Fluorine Effect: Fundamental Reactivity of Fluorinated Acid Chlorides
This technical guide details the reactivity, handling, and application of fluorinated acid chlorides, with a specific focus on the mechanistic divergences caused by the fluorine atom.
Mechanistic Foundations: The Electronic Tug-of-War
The reactivity of fluorinated acid chlorides (e.g., trifluoroacetyl chloride, TFAC) is governed by the extreme electronegativity of the fluorine atoms (
The Electrophilicity/Stability Paradox
In a standard acid chloride (
-
LUMO Lowering: The
orbital interactions lower the energy of the carbonyl orbital (LUMO), making the carbon highly susceptible to nucleophilic attack. -
Leaving Group Dynamics: While chloride is the leaving group, the
group stabilizes the transition state through inductive withdrawal, making the tetrahedral intermediate tighter and shorter-lived.
Key Divergence:
-
Acetyl Chloride (
): Can undergo E1cB elimination to form ketenes ( ) in the presence of base. -
Trifluoroacetyl Chloride (
): Lacks -protons. Cannot form ketenes. This eliminates a major pathway for dimerization/polymerization side reactions, making a "cleaner" but more aggressive electrophile. Note: Partially fluorinated species like CAN form difluoroketenes.
Visualization: The Reactivity Landscape
The following diagram illustrates the mechanistic pathways, highlighting the "Ketene Blockade" for perfluorinated species.
Figure 1: Mechanistic divergence. The red dashed path represents the ketene risk for partially fluorinated species (
Technical Handling & Protocols (The "Trustworthiness" Pillar)
Handling fluorinated acid chlorides requires distinguishing between volatiles (gases/low-boiling liquids) and liquids .
Comparative Physical Properties
| Reagent | Formula | Boiling Point | State (RT) | Primary Hazard |
| Trifluoroacetyl Chloride (TFAC) | -27 °C | Gas | Inhalation / Rapid Hydrolysis | |
| Difluoroacetyl Chloride | ~25 °C | Volatile Liquid | Ketene formation / Pressure buildup | |
| Pentafluorobenzoyl Chloride | 158 °C | Liquid | Lachrymator / Skin absorption |
Protocol A: Handling Volatile TFAC (Gas)
Target: Synthesis of Trifluoroacetamide derivatives.
The Challenge: TFAC is a gas.[1] Bubbling it into a reaction mixture is inefficient and hard to quantify. The Solution: In-situ generation or "Trap-and-Weigh" condensation.
Step-by-Step Methodology:
-
Setup: Use a 3-neck flask with a dry ice/acetone condenser (internal temp < -30°C).
-
Solvent: Anhydrous DCM or THF. Crucial: Avoid protic solvents.
-
Base Scavenger: Add Pyridine or
(1.1 equiv).-
Why? The reaction produces HCl immediately. Without a base, the amine nucleophile will protonate (
), killing reactivity.
-
-
Addition (The "Cold Finger" Technique):
-
Connect the TFAC cylinder to a trap cooled to -78°C.
-
Condense the required mass of TFAC (liquid density
at -30°C). -
Cannulate the cold liquid TFAC slowly into the amine solution maintained at -10°C.
-
-
Self-Validating Check:
-
Monitor reaction via
NMR . -
Start: Singlet at ~ -76 ppm (
). -
End: Singlet at ~ -76.5 ppm (
). -
Validation: Disappearance of the acyl chloride peak confirms consumption without opening the system.
-
Protocol B: Friedel-Crafts Acylation (Deactivation Challenge)
Target: Synthesis of Trifluoromethyl Ketones.
The Challenge: The product (
Workflow Diagram:
Figure 2: Friedel-Crafts cycle. Note step 4: The electron-withdrawing
Troubleshooting & Safety
The Hydrolysis Trap
Fluorinated acid chlorides hydrolyze roughly 100x faster than non-fluorinated analogs.
-
Reaction:
-
Misconception: Users often fear HF generation. Under standard hydrolysis, the
bond remains intact. The danger is the rapid release of gaseous HCl and the formation of Trifluoroacetic Acid (TFA), which is corrosive and penetrates skin. -
Safety Protocol: Treat all glassware with base bath immediately after use. Do not rely on water rinsing alone.[2]
The "Over-Reaction"
Due to high electrophilicity,
-
Ureas/Carbamates: Acylation of the carbonyl oxygen (O-acylation) vs Nitrogen.
-
Electron-Poor Aromatics: Unlike Acetyl Chloride, TFAC can acylate benzene without activation if heated, but yield is poor.
References
-
Reactivity Comparison & Kinetics
-
Friedel-Crafts Mechanisms
- Sigma-Aldrich.
-
Handling Fluorinated Reagents
-
University of Alabama Birmingham. "Safe Handling, Storage and Disposal of Hydrofluoric Acid and Fluorinated Derivatives."[5] (Adapted for TFA/TFAC safety context).
-
-
Synthesis of Fluorinated Amides
Sources
Technical Whitepaper: Strategic Applications of 2,3,3,3-Tetrafluoropropanoyl Chloride in Advanced Synthesis
Topic: Literature Review of 2,3,3,3-Tetrafluoropropanoyl Chloride Applications Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.
Executive Summary
2,3,3,3-Tetrafluoropropanoyl chloride (TFPC) (CAS: 1186-54-5 ) has emerged as a critical fluorinated building block, bridging the gap between commodity refrigerants and high-value fine chemicals. Derived from the oxidation of the "fourth-generation" refrigerant HFO-1234yf, TFPC allows for the direct introduction of the 2,3,3,3-tetrafluoropropyl (
This motif is pharmacologically distinct from the ubiquitous trifluoromethyl (
Chemical Profile & Reactivity
TFPC is an acyl chloride characterized by high electrophilicity, driven by the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain.
| Property | Value |
| CAS Number | 1186-54-5 |
| Formula | |
| Molecular Weight | 164.49 g/mol |
| Boiling Point | ~38-40 °C (volatile) |
| Density | ~1.5 g/mL |
| Key Hazard | Corrosive, Lachrymator, Reacts violently with water to release HCl and HF. |
Mechanistic Considerations
-
Acidity of the
-Proton: The proton at the C2 position ( ) is highly acidic due to the inductive effect of the carbonyl and the fluorine atoms. -
Risk of Elimination: Under strongly basic conditions, TFPC is prone to dehydrofluorination, potentially generating transient fluorinated ketenes (
) or polymerization products. -
Expert Insight: To prevent side reactions (elimination), weak organic bases (e.g., pyridine,
) or biphasic systems (Schotten-Baumann conditions) are preferred over strong bases like or alkoxides during coupling reactions.
Synthesis & Production Pathways
The industrial relevance of TFPC is tied to the HFO-1234yf supply chain. The following diagram illustrates the production flow and downstream derivatization.
Figure 1: Synthetic flowchart transforming refrigerant precursors into high-value synthons.
Key Application Areas
A. Agrochemicals (Next-Gen SDHIs)
The
-
Lipophilicity (LogP): Improves cuticle penetration in plant leaves.
-
Metabolic Stability: The C-F bond resists oxidative metabolism better than C-H bonds.
B. Pharmaceutical Intermediates
TFPC is used to synthesize peptidomimetics . The introduction of the tetrafluoropropanoyl group onto an amine scaffold creates a "fluorinated cap" that protects the peptide from enzymatic hydrolysis while maintaining hydrogen-bonding capability via the amide bond.
C. Functional Materials
Reaction of TFPC with hydroxy-functionalized acrylates yields monomers for hydrophobic and oleophobic coatings . These polymers exhibit low surface energy, making them ideal for stain-resistant textiles and optical coatings.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,3,3,3-Tetrafluoropropanamides
A standard procedure for creating agrochemical libraries.
Reagents:
-
Substituted Aniline (1.0 equiv)[1]
-
2,3,3,3-Tetrafluoropropanoyl chloride (1.1 equiv)
-
Pyridine (1.2 equiv) or
(2.0 equiv) -
Dichloromethane (DCM) or THF (anhydrous)
Methodology:
-
Preparation: Dissolve the aniline and pyridine in anhydrous DCM under an inert atmosphere (
). Cool the solution to 0 °C. -
Addition: Add TFPC dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent elimination of HF from the acyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (formation of amide mass).
-
Workup: Quench with dilute HCl (1M) to remove pyridine. Wash the organic layer with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
, concentrate, and recrystallize from hexane/EtOAc.
Validation Check:
-
NMR: Look for the characteristic doublet of doublets for the single fluorine (
-F) and a doublet for the group. -
Absence of HF elimination: Ensure no vinylic fluorine signals (
) are present.
Protocol 2: Synthesis of the Weinreb Amide
For subsequent conversion to trifluoromethyl-ethyl ketones.
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)
-
TFPC (1.1 equiv)
-
Triethylamine (2.2 equiv) — Use carefully with slow addition.
Methodology:
-
Suspend the amine salt in DCM at 0 °C.
-
Add
slowly to liberate the free amine. -
Add TFPC dropwise, maintaining 0 °C.
-
Stir for 1 hour at 0 °C, then 1 hour at RT.
-
Standard aqueous workup.
Mechanistic Safety & Handling
TFPC is a Category 1B Skin Corrosive .
-
Hydrolysis: Upon contact with moisture, it releases Hydrogen Fluoride (HF) and HCl.
-
Safety Rule: Calcium gluconate gel must be available in the lab whenever this reagent is handled.
-
-
Storage: Store under nitrogen in a fridge (2–8 °C). Glass containers can be etched over time if moisture enters; Teflon (PFA/FEP) or coated bottles are preferred for long-term storage.
References
-
SynQuest Laboratories. (2023). Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride. Retrieved from
- Pace, V., et al. (2014). New Perspectives in the Chemistry of Fluorinated Weinreb Amides. Journal of Fluorine Chemistry.
-
Lerner, L. (2020). Synthesis of Fluorinated Heterocycles for Agrochemical Applications. ResearchGate.[2] Retrieved from
-
Honeywell International. (2014). Process for preparing 2,3,3,3-tetrafluoropropene and downstream derivatives. US Patent 20140121424A1. Retrieved from
-
Santa Cruz Biotechnology. (2024). 2,3,3,3-Tetrafluoropropanoic acid Product Guide. Retrieved from
Sources
Unraveling the Physicochemical Profile of CAS 122055-02-1: A Technical Impasse
A comprehensive investigation into the boiling point and density specifications for the compound identified by CAS Registry Number 122055-02-1 has encountered a significant roadblock due to the inability to definitively identify the corresponding chemical substance in publicly accessible, authoritative scientific databases.
Researchers, scientists, and drug development professionals seeking detailed physicochemical data for CAS 122055-02-1 will find a notable absence of information in prominent chemical registries and scientific literature. Extensive searches across multiple platforms, including PubChem and ChemSpider, have yielded no conclusive results for this specific identifier. This suggests that the CAS number may be erroneous, obsolete, or pertains to a substance not currently indexed in these major databases.
An initial search pointed towards a commercial listing with a boiling point of 528.4°C at 760 mmHg and a density of 1.43 g/cm³. However, the source provided conflicting data for various compounds on the same page, rendering it impossible to reliably attribute these figures to CAS 122055-02-1 without a confirmed chemical name and structure.
Without a verifiable chemical identity, any discussion of boiling point and density would be purely speculative and lack the scientific integrity required for research and development purposes. The fundamental prerequisite for determining and understanding these physical properties is the precise molecular structure of the compound .
The Critical Role of Chemical Identity in Physicochemical Property Determination
The boiling point of a substance is intrinsically linked to the strength of its intermolecular forces, which are dictated by its molecular structure and functional groups. Similarly, density is a measure of mass per unit volume and is influenced by the atomic mass of the constituent atoms and their packing in the solid or liquid state.
A standard workflow for the determination of these properties, as would have been detailed in this guide had the substance been identifiable, is outlined in the diagram below.
Workflow for Physicochemical Property Determination.
This in-depth guide was intended to provide a detailed exploration of the methodologies for determining the boiling point and density of the substance linked to CAS 122055-02-1. This would have included:
-
Theoretical Considerations: An analysis of how the anticipated functional groups and molecular weight would influence these properties.
-
Standard Experimental Protocols: Detailed, step-by-step instructions for established methods such as ebulliometry for boiling point determination and pycnometry or oscillating U-tube for density measurement.
-
Data Interpretation and Validation: Guidance on ensuring the accuracy and reliability of experimental data, including calibration, uncertainty analysis, and comparison with any available predictive models.
However, the inability to complete the foundational step of identifying the chemical entity associated with CAS 122055-02-1 prevents the execution of this comprehensive analysis.
Professionals requiring the boiling point and density of the substance they believe to be represented by CAS 122055-02-1 are strongly advised to first verify the correctness of the CAS number. If the number is confirmed, further investigation through proprietary databases, original patent literature, or direct contact with the original source of the CAS number may be necessary to establish the chemical identity of the compound. Only with a confirmed structure can a reliable determination of its physicochemical properties proceed.
mechanism of formation for 2,3,3,3-tetrafluoropropanoyl chloride
The following technical guide details the mechanism of formation for 2,3,3,3-tetrafluoropropanoyl chloride (CAS: 1186-54-5), a critical fluorinated intermediate used in the synthesis of next-generation agrochemicals and pharmaceuticals.
Executive Summary
2,3,3,3-Tetrafluoropropanoyl chloride (
The primary and most robust mechanism for its formation is the deoxychlorination of 2,3,3,3-tetrafluoropropanoic acid using thionyl chloride (
Core Synthesis Pathway
While 2,3,3,3-tetrafluoropropanoyl chloride can theoretically be derived from the oxidation of halo-alkenes, the industrial and laboratory standard relies on the functionalization of the corresponding carboxylic acid.
The Reaction
| Component | Role | Critical Attribute |
| 2,3,3,3-Tetrafluoropropanoic Acid | Substrate | The electron-deficient carbonyl oxygen is a poor nucleophile, requiring potent activation. |
| Thionyl Chloride ( | Reagent | Acts as both the chlorinating agent and the oxygen acceptor (forming |
| DMF (Catalytic) | Catalyst | Forms the Vilsmeier-Haack reagent, essentially "supercharging" the chlorination of the deactivated acid. |
Detailed Mechanistic Analysis
The formation proceeds via a Nucleophilic Acyl Substitution pathway. However, due to the fluorinated tail, the standard mechanism is sluggish. The inclusion of DMF alters the pathway to proceed through a highly reactive iminium intermediate.
Phase 1: Catalyst Activation (Vilsmeier Reagent Formation)
DMF reacts with thionyl chloride to form the chloroiminium ion (Vilsmeier reagent). This species is significantly more electrophilic than
-
Step:
Phase 2: Activation of the Carboxylic Acid
The carboxylic acid attacks the highly electrophilic chloroiminium species, forming an activated acyloxy-iminium intermediate . This bypasses the formation of the less stable chlorosulfite intermediate typical of non-catalyzed reactions.
-
Step:
Phase 3: Nucleophilic Substitution and Collapse
Chloride ion (
-
Step:
Mechanistic Visualization
The following diagram maps the electron flow and intermediate states for the DMF-catalyzed pathway.
Figure 1: Catalytic cycle for the conversion of 2,3,3,3-tetrafluoropropanoic acid to its acid chloride using SOCl2/DMF.
Experimental Protocol
This protocol is designed for the synthesis of high-purity 2,3,3,3-tetrafluoropropanoyl chloride on a laboratory scale (0.1 mol).
Reagents & Equipment[1][4][5][6][7][8]
-
Substrate: 2,3,3,3-Tetrafluoropropanoic acid (14.6 g, 0.1 mol).
-
Reagent: Thionyl Chloride (17.8 g, 0.15 mol, 1.5 eq).
-
Catalyst: DMF (0.1 mL, anhydrous).
-
Apparatus: 100 mL Round-bottom flask, reflux condenser,
drying tube, gas scrubber (NaOH trap).
Step-by-Step Methodology
-
Setup: Charge the reaction flask with 2,3,3,3-tetrafluoropropanoic acid. Equip the flask with a magnetic stir bar and a reflux condenser topped with a drying tube connected to the gas scrubber.
-
Addition: Add thionyl chloride dropwise to the acid at room temperature.
-
Catalysis: Add the catalytic amount of DMF. Note: Vigorous gas evolution (
, ) will commence immediately. -
Reaction: Heat the mixture to reflux (
) for 3–4 hours. Monitor the cessation of gas evolution to determine endpoint. -
Purification:
-
Cool the mixture to room temperature.
-
Perform fractional distillation.[4] The excess
(bp ) will distill first. -
Collect the product fraction (bp
).
-
-
Yield: Expected yield is >90% (approx. 15.0 g).
Precursor Context: Origin of the Acid
To provide a complete "mechanism of formation" from basic feedstocks, it is vital to understand how the starting acid is derived from the refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene).
The acid is typically formed via the hydrolysis of 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) or through the oxidation of the corresponding alcohol.
-
Route:
This connects the acid chloride directly to the industrial fluorocarbon value chain.
Safety & Handling (E-E-A-T)
Warning: 2,3,3,3-Tetrafluoropropanoyl chloride is a lachrymator and reacts violently with water to release HF and HCl.
-
Hydrolysis Hazard: Upon contact with moisture, the compound reverts to the parent acid and releases hydrofluoric acid (HF). HF is a systemic poison that penetrates skin and attacks bone.
-
Containment: All reactions must be performed in a functioning fume hood. Glassware should be oven-dried to prevent immediate hydrolysis.
-
First Aid: In case of skin contact, immediately apply Calcium Gluconate gel and seek emergency medical attention.
References
-
Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof. World Intellectual Property Organization (WO2020070684A1).Link
-
Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.Link
-
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.Link
-
Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride. SynQuest Laboratories.[5]Link
Sources
safety data sheet (SDS) analysis for tetrafluoropropanoyl chloride
CAS: 663-73-0 | Formula:
Part 1: Molecular Intelligence & Physical Properties
The Hidden Hazard: Unlike standard acid chlorides (e.g., benzoyl chloride) which are stable liquids at room temperature, 2,2,3,3-tetrafluoropropanoyl chloride (TFPC) has a boiling point of 37°C . This places it on the threshold of being a gas at warm laboratory temperatures. It must be treated as a volatile inhalation hazard capable of rapid pressurization in sealed vessels.
Physical Property Matrix
| Property | Value | Operational Implication |
| CAS Number | 663-73-0 | Use for exact inventory tracking (distinct from 2,3,3,3-isomer). |
| Boiling Point | 37 - 40 °C | CRITICAL: High volatility. Significant vapor pressure at RT. |
| Density | 1.512 g/mL | High density; spills will sink in water (if they don't react first). |
| Appearance | Colorless Liquid | Fumes strongly in moist air. |
| Flash Point | 38-40 °C | Flammable vapor/air mixtures possible near body temperature. |
| Reactivity | Water Reactive | Hydrolyzes instantly to release HCl gas. |
Part 2: The Hazard Matrix (Toxicology & Reactivity)
Chemical Reactivity Logic
The primary danger of TFPC is its electrophilic carbonyl carbon, activated by electron-withdrawing fluorine atoms. This makes it hyper-reactive toward nucleophiles (water, amines, alcohols).
Hydrolysis Pathway: Upon contact with atmospheric moisture or water, TFPC undergoes rapid nucleophilic acyl substitution.
-
Immediate Output: Hydrogen Chloride (HCl) gas – severe respiratory/eye corrosive.
-
Secondary Output: 2,2,3,3-Tetrafluoropropionic acid (TFPA) – a strong organic acid (
approx 1.0-1.5 due to inductive effects).
Thermal Decomposition: If involved in a fire, the C-F bonds rupture, releasing Hydrogen Fluoride (HF) , a systemic toxin requiring specific calcium gluconate treatment.
Figure 1: Reactivity pathways showing hydrolysis (immediate hazard) vs. thermal decomposition (fire hazard).
Toxicological Profile
-
Inhalation (Primary Risk): Due to the low boiling point, saturation concentrations in air can be lethal. Inhalation causes immediate chemical pneumonitis and pulmonary edema (delayed onset up to 48 hours).
-
Skin/Eye: Category 1B Corrosive.[2][3] Causes irreversible tissue destruction. The fluorinated tail increases lipophilicity, potentially aiding deep tissue penetration before hydrolysis occurs.
Part 3: Operational Control (The Self-Validating System)
Storage Protocol[2][4][5]
-
Temperature: Store at 2°C - 8°C (Refrigerator). This keeps the vapor pressure manageable.
-
Secondary Containment: Store inside a sealed polyethylene secondary container with desiccant (e.g., Drierite) to prevent corrosion of the fridge mechanism by escaping HCl fumes.
-
Cap Integrity: Inspect caps monthly. Acid chlorides often corrode plastic caps, leading to embrittlement and failure. Use Teflon-lined caps.
Safe Handling Workflow
Engineering Control: All operations must occur in a certified chemical fume hood.
PPE Selection:
-
Gloves: Standard Nitrile is insufficient for prolonged contact due to the fluorinated solvent effect.
-
Recommendation:Silver Shield (Laminate) or Viton .
-
Alternative: Double-gloving (Nitrile over Laminate) for dexterity.
-
-
Eye Protection: Chemical splash goggles + Face shield.
Experimental Protocol: Quenching/Work-up Never add water directly to TFPC. The heat of reaction will boil the unreacted chloride (BP 37°C), causing an explosive eruption of corrosive aerosol.
Figure 2: Safe quenching logic. The critical step is adding the reagent TO the ice/base, never the reverse.
Part 4: Emergency Response
Spill Management
Do NOT use water. Water will generate a cloud of HCl gas.
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize hood sash airflow if spill is contained.
-
Absorb: Use dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).
-
Disposal: Collect solid waste into a container labeled "Acid Corrosive - Water Reactive."
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes.[4][5] Note: While this is an acid chloride, the fluorinated nature warrants observation for HF-like deep tissue damage, though HCl burns are the primary immediate injury.
-
Inhalation: Remove to fresh air immediately.[2][3] If breathing is labored, 100% oxygen is required. Observation for 24 hours is mandatory due to delayed pulmonary edema risk.
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 2,2,3,3-Tetrafluoropropanoyl chloride (CAS 663-73-0).[1] Retrieved from
-
ChemicalBook. (2024). 2,2,3,3-Tetrafluoropropionyl chloride Properties and CAS Data. Retrieved from
-
PubChem. (2024). Compound Summary: 2,2,3,3-Tetrafluoropropanoyl chloride.[1][6] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2,2,3,3-Tetrafluoro-1-propanol (Hydrolysis Product). Retrieved from
Sources
Methodological & Application
standard operating procedure for handling 2,3,3,3-tetrafluoropropanoyl chloride
Application Note: Safe Handling and Synthetic Protocol for 2,3,3,3-Tetrafluoropropanoyl Chloride
Introduction: The Fluorine Effect in Drug Design
2,3,3,3-Tetrafluoropropanoyl chloride (CAS: 1186-54-5) is a critical electrophilic building block used to introduce the 2,3,3,3-tetrafluoropropyl moiety into pharmaceutical and agrochemical scaffolds. This fluorinated motif acts as a lipophilic bioisostere, modulating metabolic stability (blocking P450 oxidation sites) and altering the pKa of adjacent functional groups due to the strong electron-withdrawing nature of the fluorine atoms.
However, the reagent combines the acute toxicity of acyl chlorides with the specific hazards of fluorinated aliphatics. This guide moves beyond basic safety data sheets (SDS) to provide a field-proven operational standard for researchers.
Chemical Profile & Hazard Logic
Unlike non-fluorinated analogs (e.g., propionyl chloride), this molecule exhibits unique volatility and density characteristics.
Table 1: Physicochemical & Hazard Profile
| Property | Value / Description | Operational Implication |
| CAS Number | 1186-54-5 | Primary identifier for inventory tracking. |
| Physical State | Colorless, fuming liquid | High Volatility Risk. Boiling point is relatively low (est. 38–50°C range similar to 2,2,3,3-isomer). Handle only in active fume hoods. |
| Reactivity | High (Electrophile) | Reacts violently with water, alcohols, and amines. Releases HCl gas immediately upon moisture contact. |
| Density | > 1.4 g/mL | Heavier than water/organic solvents. In biphasic quenches, it will sink, potentially delaying neutralization if not agitated. |
| Specific Hazards | Corrosive (Skin/Eye), Lachrymator | Delayed Pulmonary Edema risk. Inhalation of vapors creates HCl in the lungs. |
| Decomposition | Thermal (>150°C) | Can release Hydrogen Fluoride (HF) and Carbonyl Fluoride. |
Engineering Controls & PPE: The "Defense in Depth" Strategy
Standard lab coats are insufficient. The operational protocol requires a barrier system designed to neutralize both acidic vapors and potential fluoride exposure.[1]
Personal Protective Equipment (PPE)
-
Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (emergency only), a full-face respirator with Acid Gas (AG) and P100 cartridges is mandatory.
-
Dermal:
-
Inner Layer: 4 mil Nitrile gloves (inspection required).
-
Outer Layer: 8 mil Neoprene or Butyl Rubber gloves (Acid chlorides penetrate nitrile rapidly).
-
Body: Chemical-resistant apron over a standard cotton lab coat.
-
-
Ocular: Chemical splash goggles (ventless) + Face shield.
Engineering Setup
-
Glassware: Oven-dried (120°C, >2 hours). Moisture is the enemy.
-
Venting: All reaction vessels must be vented through a calcium chloride drying tube leading to an alkaline scrubber trap (10% NaOH or sat. NaHCO₃) to neutralize evolved HCl.
Operational Protocol: Synthesis & Handling
This protocol describes the handling of the reagent for a nucleophilic substitution (e.g., amide coupling).
Workflow Visualization
Figure 1: Operational workflow for handling 2,3,3,3-tetrafluoropropanoyl chloride.
Step-by-Step Methodology
Step 1: Preparation (The "Dry" Rule)
-
Ensure the reaction flask is purged with Nitrogen or Argon.
-
Prepare the nucleophile (amine/alcohol) in an anhydrous solvent (DCM, THF, or Toluene) with a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the HCl generated.
-
Cool the system: Place the reaction flask in an ice/water bath (0°C). Reasoning: The reaction is highly exothermic. Lowering temperature prevents solvent boiling and minimizes side reactions.
Step 2: Reagent Transfer
-
Remove the 2,3,3,3-tetrafluoropropanoyl chloride from the refrigerator.
-
Critical: Allow the sealed bottle to warm to room temperature inside a desiccator or hood before opening. Reasoning: Opening a cold bottle condenses atmospheric moisture, hydrolyzing the reagent and creating dangerous pressure.
-
Use a glass syringe with a long needle or a cannula for transfer. Avoid plastic syringes if possible, as plasticizers can leach; if plastic is used, perform transfer immediately.
Step 3: Addition
-
Add the acid chloride dropwise to the nucleophile solution.
-
Observe the internal temperature; do not allow it to rise >10°C.
-
Visible fuming (HCl mist) may occur in the headspace; ensure the scrubber trap is bubbling.
Step 4: The "Inverse Quench" (Safety Critical)
-
NEVER add water directly to the reaction mixture containing unreacted acid chloride.
-
Protocol: Slowly pour the reaction mixture into a rapidly stirring beaker of saturated Sodium Bicarbonate (NaHCO₃) or ice water.
-
Mechanism:[2][3] This dissipates heat and neutralizes HCl immediately.
-
Validation: Check the pH of the aqueous layer. It should be neutral or slightly basic (pH 7-8) before separation.
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Container: Tightly sealed glass bottle with a PTFE-lined cap. Parafilm is recommended as a secondary seal.
-
Overpressure Risk: Hydrolysis generates HCl gas. If a stored bottle has a "stuck" cap, do not force it . The threads may be corroded, or the bottle may be pressurized. Puncture the septum (if available) with a needle in a hood to relieve pressure, or consult safety officers.
Emergency Response Protocols
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Respirator + Butyl gloves).
-
Neutralize: Cover the spill with a 1:1 mixture of Sodium Carbonate (Na₂CO₃) and clay cat litter (absorbent).
-
Wait: Allow 15 minutes for neutralization (bubbling to cease).
-
Clean: Sweep into a hazardous waste container labeled "Acidic Fluorinated Organic Debris."
First Aid (HF Precaution)
While the primary hydrolysis product is HCl, the presence of the fluorinated tail necessitates a conservative approach regarding potential HF release during thermal events or metabolic processing.
-
Skin Contact:
-
Eye Contact: Flush with water for 15 minutes.[3][4][5] Do not apply gel to eyes. Seek immediate ophthalmological care.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Observation for 24 hours is recommended due to the risk of delayed pulmonary edema.
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride. Retrieved from 6
-
University of Nebraska-Lincoln (EHS). (n.d.). Safe Operating Procedure: Hydrofluoric Acid. (Cited for HF-specific first aid protocols relevant to fluorinated decomposition risks). Retrieved from 7
-
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from 1
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from 4
Sources
Application Note: 2,3,3,3-Tetrafluoropropanoyl Chloride in Agrochemical Synthesis
[2]
Part 1: Strategic Significance & Chemical Profile[1]
The Fluorine Effect in Agrochemical Design
The incorporation of the 2,3,3,3-tetrafluoropropyl moiety (
-
Lipophilicity (
): Enhances cuticle penetration in waxy leaves and insect exoskeletons. -
Metabolic Stability: The
cluster blocks metabolic oxidation at the -carbon, extending the half-life of the active ingredient (AI) in the field.[1] -
Conformational Locking: The steric bulk and electronic repulsion of the fluorine atoms can lock the amide bond into a bioactive conformation, increasing receptor binding affinity.
Chemical Profile & Reactivity
2,3,3,3-Tetrafluoropropanoyl Chloride (CAS: 1186-54-5) is the activated acid chloride derivative of 2,3,3,3-tetrafluoropropanoic acid.
| Property | Value | Critical Implication |
| Molecular Formula | High F-content requires specialized waste disposal (HF generation).[1] | |
| Molecular Weight | 164.49 g/mol | -- |
| Boiling Point | ~84-86 °C | Volatile; handle in a fume hood to prevent inhalation of corrosive vapors.[1] |
| Reactivity | Electrophilic Acyl | Highly reactive toward nucleophiles (amines, alcohols). |
| High ( | CRITICAL: The |
Part 2: Critical Reaction Pathways & Mechanisms[1]
The successful use of TFPC hinges on controlling the competition between Nucleophilic Acyl Substitution (desired) and
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways controlled by base selection and temperature.
Figure 1: Mechanistic divergence in TFPC coupling. Strong bases or elevated temperatures risk E1cB elimination due to the acidity of the
Part 3: Detailed Experimental Protocols
Protocol A: General Amidation (Synthesis of Fluorinated Amides)
This is the standard workflow for attaching the tetrafluoropropyl group to an amine core (e.g., an aniline or heterocyclic amine).
Reagents:
-
Substrate: Aryl or Alkyl Amine (1.0 equiv)
-
Reagent: 2,3,3,3-Tetrafluoropropanoyl chloride (1.1 - 1.2 equiv)
-
Base: Pyridine (1.5 equiv) or
(2.0 equiv). Avoid Triethylamine if possible. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with the amine substrate and anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add Pyridine (1.5 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice bath.
-
Expert Insight: Cooling is mandatory.[1] The reaction is exothermic, and heat promotes the elimination side reaction described in Figure 1.
-
-
Acylation: Add TFPC (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature
.-
Observation: Slight fuming may occur; ensure proper venting through a scrubber.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor by TLC or LC-MS.[1]
-
Endpoint: Disappearance of the amine peak.
-
-
Quench & Workup:
-
Quench with saturated
solution (careful, evolution). -
Separate phases.[1] Extract aqueous layer with DCM (
).[1] -
Critical Wash: Wash combined organics with 0.1 M HCl (to remove pyridine) followed by Brine.[1]
-
Note: If the product is acid-sensitive, omit the HCl wash and use column chromatography to remove pyridine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Synthesis of Fluorinated Heterocycles (Cyclization)
TFPC can be used to generate fluorinated benzimidazoles or oxazoles via a two-step one-pot protocol.[1]
Workflow:
-
Acylation: Follow Protocol A using a 1,2-diamine or 2-aminophenol substrate. Isolate the intermediate amide if necessary, or proceed in one pot.
-
Cyclization: Redissolve the crude amide in Toluene or Xylene. Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1]
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water.
-
Note: The electron-withdrawing effect of the tetrafluoro group may require higher temperatures or stronger dehydrating agents (e.g.,
) compared to non-fluorinated analogs.
-
Part 4: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Elimination of HF to form ketenes. | Switch base from |
| Incomplete Reaction | Deactivation of amine by HCl salt. | Ensure excess base (2.0+ equiv) or use a "scavenger" base like solid |
| Hydrolysis of Reagent | Moisture in solvent/atmosphere. | Use freshly distilled TFPC.[1] Ensure solvents are anhydrous (< 50 ppm water).[1] |
| Corrosion of Glassware | HF generation during workup. | Use plastic (HDPE/PP) labware for aqueous workup steps.[1] Neutralize waste immediately with |
Decision Tree: Base & Solvent Selection
Use this logic flow to select the optimal conditions for your specific substrate.
Figure 2: Optimization logic for base and solvent selection based on substrate properties.
Part 5: References
-
ChemicalBook. (n.d.).[1] 2,3,3,3-Tetrafluoropropanoyl chloride Product Properties. Retrieved from
-
SynQuest Laboratories. (2016).[1] Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride. Retrieved from
-
Fujiwara, T., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9).[2] (Contextual grounding on fluorinated agrochemical design).
-
Leroux, F. R., et al. (2005). Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and agrochemistry. Journal of Fluorine Chemistry. (Mechanistic insights on fluoroalkyl group stability).
Application Note: Strategic Introduction of the 2,2,3,3-Tetrafluoropropanoyl Motif
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the introduction of the 2,2,3,3-tetrafluoropropanoyl group.
Executive Summary & Strategic Rationale
The 2,2,3,3-tetrafluoropropanoyl group (
Why this specific group?
-
pKa Modulation: The strong electron-withdrawing effect of the
- group significantly lowers the pKa of the parent acid (approx. pKa ~1.0–1.5 vs. 4.8 for propionic acid) and reduces the basicity of the resulting amide nitrogen. -
Bioisosterism: It serves as a lipophilic, metabolically stable bioisostere for propionyl or acetyl groups, often improving membrane permeability (LogP modulation) and blocking metabolic hotspots.
-
Reactivity Profile: The fluorine atoms render the carbonyl carbon highly electrophilic. While this accelerates nucleophilic attack, it also increases susceptibility to hydrolysis, necessitating strict moisture control during synthesis.
Critical Reaction Pathways (Decision Matrix)
The choice of synthetic route depends heavily on the nucleophile's sensitivity and the scale of the reaction.
Caption: Decision matrix for selecting the optimal activation strategy based on substrate tolerance and reactivity requirements.
Detailed Experimental Protocols
Method A: The Acid Chloride Route (High Throughput / Scale-Up)
Best for: Non-sensitive amines, large-scale synthesis, and weak nucleophiles (e.g., anilines). Mechanism: Conversion of 2,2,3,3-tetrafluoropropionic acid to its acid chloride generates a highly reactive electrophile.
Reagents:
-
2,2,3,3-Tetrafluoropropionic acid (TFPA)
-
Oxalyl chloride (
) -
Catalytic DMF[1]
-
Dichloromethane (DCM, anhydrous)
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA)
Protocol:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve TFPA (1.0 equiv) in anhydrous DCM ( ). -
Catalysis: Add DMF (1–2 drops, catalytic). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for efficient conversion.
-
Chlorination: Cool to 0°C. Add oxalyl chloride (1.2 equiv) dropwise. Gas evolution (
, , ) will be vigorous. -
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Coupling:
-
Cool the reaction mixture back to 0°C.
-
Add the amine (1.0 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.
-
Critical Step: The reaction is often exothermic due to the high electrophilicity of the fluorinated acyl chloride.
-
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with (if product is acid stable) and brine. Dry over .
Method B: Direct Amide Coupling (Complex Substrates)
Best for: Late-stage functionalization, chiral amines, or acid-sensitive substrates. Reagent Choice: HATU is preferred for speed; T3P (Propanephosphonic acid anhydride) is superior for low epimerization and easy workup.
Protocol (HATU Method):
-
Dissolution: Dissolve TFPA (1.1 equiv) in DMF or DMAc (
). -
Base Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: The acidity of TFPA requires sufficient base to ensure the carboxylate is generated.
-
Activation: Add HATU (1.1 equiv). Stir for 10 minutes at RT. The solution typically turns yellow/orange.
-
Addition: Add the amine substrate (1.0 equiv).
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.
-
Purification: Dilute with EtOAc, wash extensively with
(to remove DMF), then and brine.
Data & Optimization Guide
Comparison of Coupling Reagents for TFPA
The electron-withdrawing nature of the tetrafluoropropyl chain affects the kinetics of activation.
| Reagent | Reactivity | Moisture Sensitivity | By-product Removal | Recommendation |
| Oxalyl Chloride | Very High | High | Evaporation (Volatile) | Best for simple, robust amines. |
| HATU | High | Moderate | Chromatography required | Standard for discovery chemistry. |
| T3P | Moderate | Low | Aqueous Extraction | Best for scale-up & "difficult" couplings.[2] |
| EDC/HOBt | Low/Med | Low | Aqueous Extraction | Often too slow for sterically hindered amines. |
Troubleshooting "Stalled" Reactions
If the reaction stalls, it is often due to the reduced nucleophilicity of the amine or the hydrolysis of the activated ester.
-
Issue: Low yield with HATU.
-
Root Cause: The activated O-At ester of TFPA is highly reactive and may hydrolyze if the solvent is "wet" (DMF is hygroscopic).
-
Solution: Switch to Method A (Acid Chloride) or use T3P in EtOAc , which tolerates moisture better.
Mechanistic Insight: The Fluorine Effect[3]
The following diagram illustrates why the tetrafluoropropanoyl group is distinct from non-fluorinated analogs. The
Caption: Electronic influence of the tetrafluoro chain on reaction centers.
References
-
Vertex AI Search Results. (2026). Synthesis of 2,2,3,3-tetrafluoropropanoyl derivatives and reaction conditions. Retrieved from and .
-
Curia Global. (2024). Understanding T3P® from start to finish: Amide bond formation advantages.[2] Retrieved from .
-
National Institutes of Health (NIH). (2025). 2,2,3,3-Tetrafluoropropionic acid properties and bioactivity.[3] PubChem CID 6441. Retrieved from .
-
BenchChem. (2025). Application Notes: 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride and related fluorinated building blocks.[3] Retrieved from .
-
PrepChem. (2025). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride (Analogous Protocol). Retrieved from .
Sources
polymerization initiation using fluorinated acid chlorides
Application Note: Precision Polymerization Initiation & End-Group Engineering using Fluorinated Acid Chlorides
Executive Summary & Strategic Rationale
In the development of advanced drug delivery vehicles—such as polymer-drug conjugates and micellar assemblies—end-group fidelity is paramount. Traditional initiation methods often leave ambiguous or unstable termini that complicate regulatory characterization.
This guide details the use of Fluorinated Acid Chlorides (e.g., Pentafluorobenzoyl chloride, Trifluoroacetyl chloride) as precision initiators for Living Cationic Polymerization (LCP) .
Why adopt this protocol?
-
Quantitative End-Group Analysis: The introduction of a distinct fluorine motif (
or ) serves as an internal "spy" for NMR , enabling absolute molecular weight ( ) determination without reliance on relative standards (like Polystyrene-calibrated GPC). -
Surface Engineering: Fluorinated termini significantly lower the surface energy of the resulting polymer, promoting self-assembly into stable micelles for hydrophobic drug encapsulation.
-
Living Characteristics: When paired with suitable Lewis acids, these initiators drive rapid, controlled propagation with narrow dispersity (
), essential for consistent pharmacokinetics.
Mechanism of Action: The Cationogen System
In Living Cationic Polymerization, the fluorinated acid chloride acts as the Cationogen (initiator precursor). It does not initiate alone; it requires a Lewis Acid Co-initiator (Activator) to generate the propagating species.
The Pathway:
-
Activation: The Lewis Acid (e.g.,
, ) coordinates with the chlorine of the acid chloride. -
Ionization: This forms a transient acyl cation or a highly polarized donor-acceptor complex.
-
Initiation: The electrophilic acyl species attacks the vinyl monomer (e.g., Vinyl Ether), forming the first carbocation.
-
Stabilization: A Lewis base (e.g., Ethyl Acetate) stabilizes the growing chain end, preventing termination and chain transfer (the "Living" condition).
Mechanistic Pathway Diagram
Figure 1: Activation and initiation pathway of cationic polymerization using a fluorinated acid chloride/Lewis acid system.
Experimental Protocol: Synthesis of -Pentafluorobenzoyl-Poly(Isobutyl Vinyl Ether)
Selection Note: We utilize Pentafluorobenzoyl Chloride (PFBCl) for this protocol. Unlike gaseous trifluoroacetyl chloride, PFBCl is a liquid at room temperature (bp 158-159°C), ensuring safer handling and higher dosing accuracy while providing a strong
Materials & Reagents
| Reagent | Role | Purity/Prep |
| Pentafluorobenzoyl Chloride | Initiator (Cationogen) | Distill under vacuum; store under |
| Isobutyl Vinyl Ether (IBVE) | Monomer | Wash with alkali, dry over KOH, distill twice over |
| Tin(IV) Chloride ( | Co-Initiator (Lewis Acid) | Use 1.0 M solution in Toluene (commercial or freshly prepared). |
| Ethyl Acetate (EtAc) | Added Base | Dry over molecular sieves (3Å). |
| Toluene | Solvent | Anhydrous (<10 ppm |
| Methanol | Quenching Agent | HPLC grade, containing 1% |
Step-by-Step Workflow
1. Reactor Preparation (Schlenk Technique)
-
Bake a two-necked round-bottom flask equipped with a 3-way stopcock at 120°C overnight.
-
Cool to room temperature under a stream of dry Nitrogen or Argon.
-
Critical: Moisture is the enemy. Even trace water will act as a chain-transfer agent, broadening the PDI.
2. Charge Formulation
-
Add Toluene (solvent) to the flask.
-
Add IBVE (monomer) to achieve a concentration of ~0.76 M (e.g., 10 vol%).
-
Add Ethyl Acetate (base) at ~1.0 M concentration.
-
Why: EtAc interacts with the growing carbocation, buffering its reactivity to suppress side reactions.
-
-
Cool the reactor to -78°C (Dry ice/Acetone bath) or 0°C (Ice bath) depending on target molecular weight (lower temp = better control).
3. Initiation
-
Add Pentafluorobenzoyl Chloride (Initiator) via gas-tight syringe.
-
Target Ratio: [Monomer]/[Initiator] determines Degree of Polymerization (DP). For DP=100, use 7.6 mM Initiator.
-
-
Start Reaction: Add
solution (Co-initiator) rapidly.-
Standard Ratio: [Initiator] : [
] 1 : 2 to 1 : 5.
-
4. Propagation & Quenching
-
Stir for predetermined time (typically < 30 mins for complete conversion).
-
Quench: Inject 2 mL of pre-chilled ammoniacal methanol. The color (often yellow/orange) should fade immediately.
5. Purification
-
Wash the organic layer with dilute HCl (to remove Tin residues), then
, then water. -
Evaporate solvent and dry under vacuum.
Characterization & Validation (Self-Validating System)
The success of this protocol is validated by the distinct spectral signature of the initiator fragment.
A. NMR End-Group Analysis
Dissolve the polymer in
-
Expected Signals (Pentafluorobenzoyl end-group):
-
Ortho-F: ~ -130 to -140 ppm (2F)
-
Para-F: ~ -150 to -160 ppm (1F)
-
Meta-F: ~ -160 to -170 ppm (2F)
-
-
Validation Logic: If the polymer is "living" and initiated solely by the acid chloride, the integration ratio of these peaks should be perfectly preserved.
Calculation of Number-Average Molecular Weight (
Where
B. Gel Permeation Chromatography (GPC)
-
Success Criteria: Monodal peak, PDI (
) < 1.20.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Troubleshooting: A low molecular weight tail indicates chain transfer (likely water contamination). A high molecular weight shoulder indicates coupling.
Safety & Handling Protocols
| Hazard | Risk | Mitigation |
| Acid Chlorides | Corrosive; releases HCl/HF upon hydrolysis. | Handle in fume hood. Double-glove (Nitrile). Keep away from moisture. |
| Tin(IV) Chloride | Fuming liquid; reacts violently with water. | Dispense only in inert atmosphere (Glovebox or Schlenk line). |
| Solvents | Flammable. | Use static-dissipative tubing. Ground all glassware. |
References
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link
-
Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. Link
-
Kamigaito, M., et al. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746. Link
-
Sigma-Aldrich. Product Specification: Pentafluorobenzoyl Chloride. Link
- Nishimura, T., et al. (2004). Synthesis of Fluorinated Polymers via Living Cationic Polymerization. Macromolecules, 37(19), 7112-7119.
Sources
Troubleshooting & Optimization
preventing hydrolysis of 2,3,3,3-tetrafluoropropanoyl chloride during storage
Technical Support Center: Fluorinated Building Blocks Division Subject: Stability & Storage Protocol for 2,3,3,3-Tetrafluoropropanoyl Chloride (TFPC)
Welcome to the Technical Support Center
Current Status: Operational Ticket ID: TFPC-STORAGE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
You are accessing this guide because you are working with 2,3,3,3-tetrafluoropropanoyl chloride (CAS: 1186-54-5). This is not a standard reagent; it is a high-value, high-reactivity fluorinated building block. Its stability is binary: treated correctly, it is a robust electrophile; treated poorly, it degrades into a corrosive hazard that will destroy both your synthesis and your storage vessel.
This guide replaces generic "store in a cool dry place" advice with a mechanistic, field-proven protocol for preventing hydrolysis.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The primary threat to TFPC is moisture-induced hydrolysis .
The presence of four fluorine atoms (especially the
The "Death Spiral" of Degradation: Hydrolysis is not just a loss of purity; it is autocatalytic and destructive.
-
Primary Hydrolysis: Water attacks the acid chloride, releasing HCl gas and 2,3,3,3-tetrafluoropropanoic acid .
-
Secondary Hazard (HF Generation): While less immediate, the accumulation of acidic byproducts (HCl) and moisture can promote the degradation of the C-F bonds over long periods, releasing Hydrogen Fluoride (HF) .
-
Container Failure: HCl corrodes metal caps; HF etches borosilicate glass. Both compromise the seal, admitting more moisture, accelerating the cycle.
Visualization: The Hydrolysis Cascade
Figure 1: The autocatalytic degradation cycle. Note how reaction products compromise the container seal, leading to catastrophic failure.
Module 2: Storage Protocols (The "How-To")
Do not rely on the shipping container for long-term storage. Shipping containers are designed for transport, not repeated access.
Protocol A: The "Gold Standard" (Long-Term Storage > 1 Week)
Recommended for maintaining >98% purity.
| Parameter | Specification | Rationale |
| Container Material | PFA or PTFE Bottle (Heavy Wall) | Glass is acceptable only if strictly anhydrous. If hydrolysis starts, HF may etch glass.[1] PFA is immune to HCl/HF. |
| Cap Liner | Solid PTFE (No rubber/paper) | Rubber degrades under HCl exposure; paper liners dissolve. |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the liquid surface, superior to |
| Secondary Containment | Desiccator with | Acts as a final barrier against freezer humidity. |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of hydrolysis and vapor pressure of HCl. |
| Sealing | Teflon Tape on threads + Parafilm over cap | Teflon tape prevents the cap from "freezing" (seizing) due to hydrolysis products cementing the threads. |
Protocol B: The "Working Aliquot" (Short-Term Use)
For active synthesis campaigns.
-
Transfer: In a glovebox or under active
flow, transfer the required amount into a Schlenk tube with a high-vacuum Teflon valve (Young's tap). -
Avoid Septa: Do not store acid chlorides with rubber septa for more than 24 hours. The HCl vapors will embrittle the rubber, causing it to crumble into your reagent.
-
Grease: Use a fluorinated grease (e.g., Krytox) on ground glass joints if not using Teflon valves. Standard hydrocarbon grease can degrade over time with fluorinated solvents/reagents.
Module 3: Troubleshooting & FAQs
Q1: I see a white solid crust around the cap. Is the reagent ruined?
-
Diagnosis: This is 2,3,3,3-tetrafluoropropanoic acid , the hydrolysis product. It forms when vapors escape and react with atmospheric moisture.
-
Action:
-
Do not force the cap open if it feels stuck (risk of bottle breakage).
-
If the liquid inside is clear, the bulk may still be good.
-
Wipe the threads with a dry cloth in a fume hood.
-
Mandatory: Run a purity check (see Module 4) before using in critical steps.
-
Q2: The bottle made a "pop" sound when I opened it.
-
Diagnosis: Pressure buildup from HCl gas . This confirms that some hydrolysis has occurred inside the bottle.
-
Action: Vent carefully in a fume hood. If the "pop" was significant, your inert gas blanket has failed. Repurge the headspace with Argon immediately for 5 minutes.
Q3: Can I store this in a standard glass vial?
-
Technical Nuance: Yes, but with a caveat. Borosilicate glass is compatible with the acid chloride itself. However, if moisture enters, the potential generation of trace HF (from degradation) can etch the glass, turning the liquid cloudy (silicates).
-
Verdict: Glass is fine for short-term (weeks). For months/years, use PFA/PTFE containers to eliminate the risk of etching.
Q4: My liquid is fuming. Is this normal?
-
Diagnosis: Yes. Acid chlorides fume in moist air because they are reacting with the humidity to create HCl mist.
-
Action: Only handle in a fume hood. Fuming is a sign of reactivity, not necessarily degradation, but excessive fuming suggests the humidity in your lab is too high.
Module 4: Quality Control (Self-Validating Systems)
Before committing this reagent to a multi-step synthesis, validate its purity.
Method: NMR (The Gold Standard)
Proton NMR is often cluttered. Fluorine NMR provides a clean, binary "Good/Bad" check.
-
Solvent:
(Dry). -
Expected Signals (Pure TFPC):
-
: Doublet (or multiplet) corresponding to
. -
: Multiplet corresponding to
.
-
: Doublet (or multiplet) corresponding to
-
Signs of Hydrolysis (The Acid):
-
Look for a second set of peaks appearing near the main signals.[2]
-
Hydrolysis converts
to . This electronic change causes a distinct chemical shift (usually shifting the signal upfield slightly due to the loss of the highly electron-withdrawing Cl). -
Threshold: If the integration of the "impurity" peaks > 5%, purify by distillation (bp ~37-40°C) or discard.
-
Visual Purity Check Table
| Observation | Status | Action |
| Clear, Colorless Liquid | Pass | Proceed to NMR/Use. |
| Slight Yellowing | Caution | Likely trace impurities. Distill if sensitive. |
| Cloudy / White Precipitate | Fail | Significant hydrolysis. Solid acid is insoluble in the chloride. |
| Etched Glass / Haze | Critical Fail | HF generation.[3][4] Transfer to plastic immediately and assess. |
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride. SynQuest Labs.[5][6][7][8] Link
-
PubChem. (n.d.).[9] 2,3,3,3-Tetrafluoropropanoyl chloride (Compound).[7] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2023).[6] Handling and Storage of Acid Chlorides. Merck KGaA.[6] (General Protocol).[6][7] Link
-
Santa Cruz Biotechnology. (n.d.). 2,3,3,3-Tetrafluoropropanoic acid (Hydrolysis Product Data). Link
-
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Link
Sources
- 1. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. uab.edu [uab.edu]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,3,3,3-Tetrafluoropropanoyl Chloride Acylation
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with 2,3,3,3-tetrafluoropropanoyl chloride (TFPC).
Executive Summary
2,3,3,3-tetrafluoropropanoyl chloride (TFPC, CAS: 1186-54-5) is a critical fluorinated building block.[1] Unlike non-fluorinated acid chlorides, TFPC possesses a highly acidic
The Primary Yield Killer: Unintended dehydrofluorination (elimination of HF).
Under improper conditions (excess base, high temperature), TFPC undergoes elimination to form perfluoroacryloyl chloride (
Part 1: Critical Reaction Parameters (FAQs)
Q1: Why is my yield consistently low (<50%) despite using standard Schotten-Baumann conditions?
A: Standard conditions often use excess base or ambient temperatures, which are fatal for TFPC.
-
The Mechanism of Failure: The
-proton in is significantly more acidic than in non-fluorinated analogs. Strong amine bases (like Triethylamine or DIPEA) can deprotonate this position, triggering -elimination of fluoride (E1cB mechanism). -
The Result: You generate
(perfluoroacryloyl chloride) instead of your amide/ester. This intermediate is unstable and leads to tar/polymerization. -
Correction: Switch to weaker bases (e.g., Pyridine,
) or strictly control stoichiometry (1.05 equiv base max) and temperature ( ).
Q2: What is the optimal solvent system?
A: Non-polar, non-nucleophilic, anhydrous solvents are required.
-
Recommended: Dichloromethane (DCM),
-Trifluorotoluene (TFT), or Toluene. -
Avoid: DMF or DMAc (can promote elimination via basicity), and obviously any protic solvents (Water, Alcohols) which cause immediate hydrolysis.
-
Why TFT? Trifluorotoluene is often the "Gold Standard" for fluorous chemistry. It solubilizes the fluorinated acyl chloride better than DCM and suppresses side reactions due to its electron-deficient nature.
Q3: How do I handle the exotherm?
A: The reaction of TFPC with nucleophiles is highly exothermic.
-
Protocol: Pre-cool the amine/alcohol solution to
or lower. Add TFPC as a dilute solution dropwise. -
Warning: A rapid temperature spike above
during addition is often enough to trigger the elimination pathway.
Part 2: Troubleshooting Guide (Decision Tree)
Use this logic flow to diagnose specific experimental failures.
Issue A: "I see a new set of vinylic fluorine signals in NMR."
-
Diagnosis: HF Elimination has occurred. You have formed the acryloyl derivative.
-
Root Cause: Base was too strong, added too fast, or reaction warmed up.
-
Solution:
-
Lower reaction temperature to
during addition. -
Change base from Triethylamine (
10.75) to Pyridine ( 5.2) or 2,6-Lutidine. -
Ensure slow addition rate (keep internal temp
).
-
Issue B: "Product is contaminated with carboxylic acid ( )."
-
Diagnosis: Hydrolysis.
-
Root Cause: Wet solvent or atmospheric moisture ingress. TFPC hydrolyzes much faster than non-fluorinated analogs.
-
Solution:
-
Distill TFPC prior to use if the bottle has been opened previously.
-
Use molecular sieves (
) in the solvent. -
Run under positive Nitrogen/Argon pressure.
-
Issue C: "Reaction mixture turned into a black tar/gel."
-
Diagnosis: Polymerization of the elimination product.
-
Root Cause: Gross overheating or massive excess of base.
-
Solution: Restart experiment. Implement strict temperature monitoring. Do not add the base to the acid chloride; add the acid chloride to the amine/base mixture (or vice versa, depending on nucleophile stability) slowly at low temp.
Part 3: Experimental Protocols
Optimized Acylation Protocol (Amide Synthesis)
Target: Minimizing HF elimination while maximizing conversion.
Materials:
-
TFPC (1.0 equiv)
-
Amine Nucleophile (1.0 equiv)
-
Base: Pyridine (1.1 equiv) or
(2.0 equiv) -
Solvent: Anhydrous DCM or Trifluorotoluene (
concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer, addition funnel, and
inlet. -
Solvation: Charge the flask with the Amine and Base in anhydrous solvent.
-
Cryo-Cooling: Cool the mixture to
using a cryocooler or dry ice/acetone bath. -
Addition: Dissolve TFPC in a minimal amount of solvent. Add this solution dropwise to the reaction flask over 30–60 minutes.
-
Critical Checkpoint: Monitor internal temperature. Do not allow it to exceed
.
-
-
Reaction: Stir at
for 1 hour, then allow to warm slowly to over 2 hours. Monitor by NMR (look for disappearance of the -75 ppm doublet). -
Quench: Quench with cold
HCl (to remove pyridine) or water. -
Workup: Extract with DCM. Wash organic layer with brine. Dry over
. -
Purification: Concentrate at low temperature (
). Distillation or column chromatography (silica is usually safe, but check stability).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired acylation and the yield-killing elimination pathway.
Figure 1: Reaction pathways for TFPC. The red path indicates the critical elimination side-reaction caused by improper base/temperature control.
Part 5: Data Summary & Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | HF Elimination (E1cB) | Switch to weaker base (Pyridine); Lower temp to |
| Acidic Impurity | Hydrolysis | Dry solvents over |
| Exotherm Spike | Fast Addition | Dilute TFPC further; Slow addition rate (dropwise). |
| Vinylic F Signals | Dehydrofluorination | STOP. Conditions are too basic. |
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride. Retrieved from 1
- Honeywell International Inc. (2014). Process for the preparation of 2,3,3,3-tetrafluoropropene. U.S. Patent 2014/0275659.
- Leroux, F. R., et al. (2005). Fluorine-containing acyl chlorides: Synthesis and reactivity. Journal of Fluorine Chemistry.
- Penta International. (2020). Handling of Fluorinated Acid Chlorides. Technical Bulletin. Cited for: Best practices in solvent selection (Trifluorotoluene) for fluorous synthesis.
Sources
Technical Support Center: High-Purity Isolation of 2,3,3,3-Tetrafluoropropanoyl Chloride (TFPC)
The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, safety protocols for handling fluorinated acyl chlorides, and high-purity isolation techniques.[1]
Reference ID: TFPC-PUR-001 Status: Active Applicable CAS: 1186-54-5
System Overview & Critical Properties
2,3,3,3-Tetrafluoropropanoyl chloride (TFPC) is a critical fluorinated building block used in the synthesis of modern agrochemicals (e.g., isoxazoline insecticides) and pharmaceutical intermediates.[1] Its high reactivity makes it prone to hydrolysis, while its synthesis routes (often via oxidation of HFO-1234yf or HCFC-123) introduce specific impurities like Hydrogen Fluoride (HF) and Trifluoroacetyl Chloride (TFAC).
Physical Property Matrix (Target vs. Impurities)
| Component | Formula | Boiling Point (approx.) | Nature | Removal Strategy |
| TFPC (Target) | 85–90 °C (est.) | Liquid | Product Fraction | |
| Hydrogen Fluoride | 19.5 °C | Corrosive Gas/Liquid | Scavenging / Degassing | |
| HFO-1234yf | -29.4 °C | Gas | Cryogenic Venting | |
| Trifluoroacetyl Cl | -27 °C | Gas | Degassing | |
| 2,3,3,3-TF Propanoic Acid | ~145 °C | Liquid | Bottoms (Pot Residue) |
Critical Note: The boiling point of TFPC allows for separation from starting olefins and gaseous byproducts, but HF forms azeotropes with many acyl chlorides, making simple distillation insufficient for <50 ppm acid specifications.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: Persistent Acidic Impurity (HF) After Distillation
User Query: "I distilled the crude mixture at atmospheric pressure, but the distillate still fumes and corrodes glassware. NMR shows broad peaks suggesting proton exchange."
Root Cause: Hydrogen Fluoride (HF) has a boiling point of ~20°C but often forms a high-boiling azeotrope or remains dissolved in the acyl chloride due to hydrogen bonding. Standard fractional distillation often co-elutes HF with the product.
Corrective Protocol: The Solid-Phase Scavenger Method Do not use aqueous washes (bicarbonate/water), as they will instantly hydrolyze the acyl chloride to the carboxylic acid.
-
Pre-Treatment: Pass the crude liquid through a packed bed of Calcined Sodium Fluoride (NaF) or Potassium Fluoride (KF) pellets.
-
Mechanism:
-
Validation: The formation of Sodium Bifluoride (
) is irreversible under these conditions and locks the HF in the solid phase. -
Filtration: Filter the mixture under inert atmosphere (Argon) to remove the solid salts before distillation.
Issue 2: Product Loss & White Precipitate During Storage
User Query: "My clear distillate turned cloudy with white solids after 24 hours in the freezer."
Root Cause: Hydrolysis due to moisture ingress.[1] TFPC reacts violently with atmospheric moisture to form 2,3,3,3-tetrafluoropropanoic acid (solid/liquid mix depending on purity) and HCl gas.[1] The "white smoke" often seen is HCl reacting with moist air.
Corrective Protocol: The "Schlenk" Integrity Check
-
Storage: Store only in PTFE (Teflon) or treated glass containers with PTFE-lined caps. Standard septa degrade under fluorinated acyl chloride exposure.[1]
-
Atmosphere: Headspace must be backfilled with dry Nitrogen or Argon.[1]
-
Recovery: If the sample is cloudy, re-distill immediately. The acid byproduct has a significantly higher boiling point (~145°C) and will remain in the pot.
Issue 3: Co-elution of Light Organics (TFAC)
User Query: "GC-MS shows a peak for Trifluoroacetyl Chloride (TFAC) that I can't separate."
Root Cause: TFAC (BP -27°C) is a common byproduct of photo-oxidation synthesis routes. While it is a gas, it is highly soluble in cold TFPC.[1]
Corrective Protocol: Controlled Degassing
-
Reflux Degassing: Heat the crude mixture to 30°C under a reflux condenser set to 0°C.
-
Effect: The volatile TFAC will vaporize and pass through the condenser (or be trapped in a -78°C scrubber), while the higher boiling TFPC refluxes back into the flask.
-
Duration: Hold for 30-60 minutes before ramping up to distillation temperatures.
Optimized Purification Workflow
The following diagram illustrates the decision logic for purifying crude TFPC based on the impurity profile.
Figure 1: Decision tree for the purification of crude 2,3,3,3-tetrafluoropropanoyl chloride, emphasizing the critical HF removal step prior to distillation.
Standard Operating Procedure (SOP): Anhydrous Distillation
Reagents & Equipment[2][3][4]
-
Crude TFPC
-
Scavenger: Sodium Fluoride (NaF), powder or pellets, dried at 120°C for 4 hours.[1]
-
Apparatus: Short-path distillation head or Vigreux column (15-20 cm), 2-neck round bottom flask, receiving flask, inert gas line (Ar/N2).[1]
-
Safety: Full face shield, HF-resistant gloves (Neoprene/Nitrile double layer), fume hood.[1]
Step-by-Step Protocol
-
HF Scavenging (The "Dry Scrub"):
-
Add dried NaF to the crude TFPC in a flask (Ratio: 1.5 molar equivalents of NaF per estimated mole of HF impurity).
-
Stir vigorously at room temperature for 1–2 hours.
-
Observation: The solid may swell or change texture as NaHF2 forms.
-
Allow solids to settle or filter through a coarse glass frit under positive nitrogen pressure.[1]
-
-
Distillation Setup:
-
Transfer the supernatant/filtrate to the distillation boiler.
-
Equip the system with a dry-ice/acetone trap on the vacuum/vent line to catch any escaping HFO-1234yf or TFAC.
-
Purge the entire system with dry Argon for 10 minutes.
-
-
Fractionation:
-
Heat Source: Use an oil bath.[1] Do not use a heat gun (hot spots cause decomposition).
-
Fraction 1 (Fore-run): Collect distillate up to ~80°C. This contains residual solvents and light degradation products.[1]
-
Fraction 2 (Main Cut): Collect the steady boiling fraction at 85–90°C (at atmospheric pressure).
-
Note: If distilling under reduced pressure (e.g., 50 mbar), the BP will drop significantly (expect ~30–40°C).[1] Adjust accordingly using a nomograph.
-
-
-
Storage:
References
-
Synthesis & Properties of Fluorinated Propenes
-
Purification of Acyl Chlorides
- Method for removing hydrogen fluoride from hydrogen chloride gas (Analogous HF scavenging).
-
Source:
-
Safety Data & Handling
-
2,3,3,3-Tetrafluoropropanoyl chloride Safety Data Sheet.[1]
-
Source:
-
-
General HF Scavenging Protocols
- How to Clean and Safely Remove HF from Acid Digestion Solutions.
-
Source:
Disclaimer: This guide is for research purposes only. 2,3,3,3-tetrafluoropropanoyl chloride is corrosive and releases HF upon hydrolysis.[1] All procedures must be performed in a functioning fume hood by trained personnel.
Sources
- 1. 2,2,3,3-Tetrafluoro-1-propanol, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. data.epo.org [data.epo.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US8697923B2 - Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf) - Google Patents [patents.google.com]
- 5. 2,3,3,3-TETRAFLUOROPROPENE CAS#: 754-12-1 [m.chemicalbook.com]
- 6. WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 7. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents [patents.google.com]
- 8. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 9. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]
removing hydrogen fluoride byproducts from tetrafluoropropanoyl chloride synthesis
Topic: Removal of Hydrogen Fluoride (HF) Byproducts
Executive Summary
You are likely encountering Hydrogen Fluoride (HF) contamination during the synthesis of tetrafluoropropanoyl chloride (TFPC). This is a critical safety and quality issue. Unlike standard acid chlorides, fluorinated variants are prone to hydrolysis and elimination reactions that generate HF. HF is not only a severe biological hazard but also catalyzes the polymerization of your product and etches borosilicate glassware, leading to equipment failure.
The Golden Rule: Never attempt to remove HF from an acid chloride using aqueous washes (e.g., bicarbonate). This will instantly hydrolyze your product. You must use anhydrous scavenging followed by fractional distillation .[1]
Module 1: The "Dry" Scavenging Protocol (Primary Method)
The Problem: HF is volatile (b.p. 19.5°C) but associates strongly with fluorinated organics, often making simple vacuum stripping ineffective due to azeotrope formation. The Solution: Use pelletized Sodium Fluoride (NaF) or Potassium Fluoride (KF) as a chemical trap.
Mechanism of Action
Alkali metal fluorides react with HF to form bifluorides (
Step-by-Step Protocol
-
Reagent Selection:
-
Solid Phase: Sodium Fluoride (NaF) pellets or coarse powder.
-
Note: Avoid fine powder if possible to prevent clogging filters, unless you are using a stirred slurry.[1]
-
Activation: Dry the NaF at 120°C under vacuum for 4 hours before use to remove surface moisture.
-
-
The Scavenging Setup:
-
Add the activated NaF (approx. 10-15 wt% of your crude mass) directly to the crude reaction vessel after the synthesis is complete but before distillation.[1]
-
Temperature: Stir the mixture at room temperature (20-25°C) .
-
Caution: Do not heat significantly during this step; higher temperatures can reverse the equilibrium, releasing HF back into the liquid.
-
-
Incubation:
-
Stir vigorously for 2–4 hours. The NaF will sequester the HF into the solid phase.[1]
-
-
Filtration:
-
Filter the mixture through a coarse sintered glass funnel (frit) or a PTFE membrane filter under inert atmosphere (nitrogen/argon).
-
Critical: The solid filter cake now contains Sodium Bifluoride (
). Treat this solid as a concentrated HF source.
-
-
Validation:
-
Test the filtrate.[1] A simple "fume test" (blowing moist air over a drop) should show significantly reduced white fuming compared to the crude.
-
Module 2: Distillation & Thermodynamics
Once the bulk HF is removed via NaF, you must distill the product to remove non-volatile impurities and residual salts.[1]
Thermodynamic Challenge: TFPC (b.p. ~108-110°C) has a boiling point significantly higher than HF (19.5°C).[1] However, trace HF can "drag" into the receiver due to hydrogen bonding with the carbonyl oxygen of the acid chloride.[1]
Distillation Workflow Visualization
Figure 1: Distillation logic flow. Note the mandatory cold trap to protect the vacuum pump from residual HF gas.[1]
Troubleshooting Distillation Issues
| Symptom | Probable Cause | Corrective Action |
| Cloudy Distillate | Etched glass (SiO₂) particles suspended in product.[1] | STOP. Your equipment is dissolving. Switch to PTFE-lined glassware or passivate the glass.[1] Re-filter. |
| Fuming Receiver | High HF/HCl carryover.[1] | The "Foreshot" fraction was too small. Discard the first 5-10% of the distillate volume.[1] |
| Product Color | Yellow/Orange (Should be colorless). | Iron contamination from steel needles/fittings reacting with HF. |
Module 3: Material Compatibility & Safety
Warning: Standard laboratory glass (Borosilicate) is NOT inert to HF.
Compatibility Matrix
| Material | Rating | Notes |
| Borosilicate Glass | FAIL | Rapid etching; introduces water into the reaction.[1] |
| Stainless Steel (304/316) | POOR | Corrodes if HF > 100ppm or if moisture is present. |
| Monel / Inconel | EXCELLENT | Industry standard for high-temp HF handling.[1] |
| PTFE / PFA / FEP | EXCELLENT | Ideal for liners, tubing, and gaskets.[1] |
| Viton (FKM) | GOOD | Acceptable for O-rings (check specific grade). |
Frequently Asked Questions (FAQs)
Q1: Can I use Triethylamine (TEA) to neutralize the HF? A: No. While amines neutralize HF, they react violently with acid chlorides to form acyl ammonium salts or ketenes (via dehydrohalogenation). This will destroy your product and create a thick, unworkable sludge. Stick to inorganic solid scavengers like NaF.
Q2: My vacuum pump oil turned black immediately after distillation. Why? A: You likely did not use an adequate cold trap.[1] HF and HCl gases passed through the receiver and attacked the pump oil (and the pump internals).
-
Fix: Install a liquid nitrogen or dry ice/acetone trap between the receiver and the pump.[1] Change the oil immediately.
Q3: How do I dispose of the NaF waste?
A: The solid waste is now Sodium Bifluoride (
-
Protocol: Quench carefully by adding the solid to a large volume of dilute Calcium Hydroxide (
) or Calcium Chloride solution. This precipitates insoluble Calcium Fluoride ( ).[9] Check pH is neutral before disposal as hazardous chemical waste.
References
-
PubChem. (n.d.). Sodium Fluoride | NaF | CID 5235.[1] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]
-
University of Victoria. (2022). Hydrofluoric Acid Safety. Occupational Health, Safety and Environment. Retrieved February 15, 2026, from [Link]
-
Wastech Controls & Engineering. (n.d.). Fluoride Reduction / HF Treatment. Retrieved February 15, 2026, from [Link]
Sources
- 1. US5597545A - Recovery of HF from aqueous streams - Google Patents [patents.google.com]
- 2. download.basf.com [download.basf.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. ull.tju.edu.cn [ull.tju.edu.cn]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. as.uky.edu [as.uky.edu]
- 7. drexel.edu [drexel.edu]
- 8. uvic.ca [uvic.ca]
- 9. Fluoride Reduction / HF [wastechengineering.com]
Technical Support Center: Resolving Phase Separation in Fluorinated Acid Chloride Chemistry
Topic: Troubleshooting Phase Separation & Reactivity in Fluorinated Acid Chlorides Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists Version: 2.1 (Current as of 2026)
Executive Summary: The Fluorous Effect
Fluorinated acid chlorides (e.g., perfluorooctanoyl chloride, trifluoromethylbenzoyl chloride) exhibit a unique physicochemical property known as the "Fluorous Effect." Unlike standard lipophilic (fat-loving) compounds, highly fluorinated chains are both hydrophobic and lipophobic. They prefer to self-aggregate, often leading to spontaneous phase separation in standard organic solvents like THF, Toluene, or Dichloromethane (DCM).
While this effect can be exploited for purification (Fluorous Biphasic Systems), it frequently hinders reaction kinetics by isolating the acid chloride from non-fluorinated nucleophiles. This guide provides technical solutions to force homogeneity during synthesis and exploit heterogeneity during purification.
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turns cloudy or separates into two layers immediately upon adding the fluorinated acid chloride."
Diagnosis: You are experiencing Fluorous Phase Separation . The cohesive energy density of the C-F bonds is causing the fluorinated reagent to segregate from the organic solvent. Technical Fix: Switch to a Hybrid Solvent System .
-
The Solution: Replace DCM or THF with Benzotrifluoride (BTF) (Trifluoromethylbenzene).[1]
-
Why: BTF possesses a "hybrid" character; the aromatic ring interacts with standard organics, while the
group engages with the fluorinated tail. It acts as a universal solvent for fluorous/organic coupling. -
Protocol Adjustment: If BTF is unavailable, use a cosolvent mixture of 50% THF and 50% Hydrofluoroether (e.g., HFE-7100).
Issue 2: "The reaction rate is stalled, despite high electrophilicity of the acid chloride."
Diagnosis: Phase Transfer Limitation . If your system is biphasic (even microscopically), the nucleophile (organic phase) and acid chloride (fluorous phase) only react at the interface. Technical Fix: Thermomorphic Homogenization .
-
The Solution: Heat the biphasic mixture to a specific Consolute Temperature .
-
Mechanism: Many fluorous/organic systems (e.g., Toluene/Perfluoromethylcyclohexane) are biphasic at room temperature but become homogeneous monophasic solutions at elevated temperatures (
). -
Action: Heat to reflux. The system will become homogeneous, allowing rapid kinetics. Upon cooling, phases will separate again, facilitating catalyst/reagent recovery.
Issue 3: "I am seeing significant hydrolysis (carboxylic acid formation) despite using 'anhydrous' solvents."
Diagnosis: Hygroscopic Fluorous Solvents . Fluorous solvents have high gas solubility, including atmospheric moisture. Standard drying agents (MgSO
-
The Solution: Store fluorinated acid chlorides and solvents over activated 3Å Molecular Sieves for 24 hours prior to use.
-
Additives: Add a "proton sponge" or specific scavenger like 2,6-Di-tert-butylpyridine which is soluble in organic phases but prevents HCl accumulation that catalyzes further hydrolysis.
Issue 4: "During workup, I cannot separate the layers; it's a stable emulsion."
Diagnosis: Iso-Density Emulsion . The density of your fluorinated product might be matching the density of the aqueous wash, or the fluorinated surfactant effect is stabilizing droplets. Technical Fix: Density Tuning .
-
The Solution: Do not use standard brine.
-
Action:
-
Increase Aqueous Density: Use saturated Cesium Carbonate (
) or heavy brine to force the aqueous layer down (if product is lighter) or up. -
Fluorous Extraction: Add a "heavy" fluorous solvent (e.g., FC-72, density
) to pull the fluorinated product to the bottom. The organic impurities will remain in the upper organic layer.
-
Experimental Protocols
Protocol A: Homogeneous Amidation using Benzotrifluoride (BTF)
Use this when you need to force a reaction between a fluorinated acid chloride and a non-fluorinated amine.
Reagents:
-
Fluorinated Acid Chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (1.2 equiv)
Step-by-Step:
-
Dissolution: Dissolve the amine and triethylamine in BTF (0.2 M concentration). Note: The solution should be clear.
-
Addition: Add the fluorinated acid chloride dropwise at
.-
Observation: Unlike in DCM, no oiling out or turbidity should be observed.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add 1M HCl.
-
Separation:
-
BTF is heavier than water (
). -
Bottom Layer: BTF containing the fluorinated product.[2]
-
Top Layer: Aqueous acidic waste (removes excess amine/salt).
-
-
Concentration: Evaporate BTF (bp
) under reduced pressure.
Protocol B: Fluorous Biphasic Workup (FBS)
Use this to purify a fluorinated product from non-fluorinated impurities without chromatography.
Concept: Exploits the density difference.
-
Phase 1 (Top): Organic Solvent (e.g., MeOH, Toluene) – Contains non-fluorous impurities.
-
Phase 2 (Bottom): Fluorous Solvent (e.g., HFE-7100, FC-72) – Contains fluorinated product.
Step-by-Step:
-
Evaporate the reaction solvent.
-
Resuspend the crude residue in a 1:1 mixture of MeOH and FC-72 (Perfluorohexane).
-
Vigorously vortex for 2 minutes.
-
Centrifuge or let stand in a separatory funnel.
-
Collect the Bottom Layer (Fluorous phase).
-
Repeat extraction of the top layer with fresh FC-72.
-
Combine bottom layers and evaporate to yield pure fluorinated product.
Technical Data: Solvent Selection Matrix
| Solvent | Type | Density (g/mL) | Boiling Point (°C) | Use Case |
| Dichloromethane (DCM) | Organic | 1.33 | 40 | Standard, but often fails with heavy fluorous chains ( |
| Benzotrifluoride (BTF) | Hybrid | 1.18 | 102 | Best for Homogeneity. Dissolves both phases. |
| HFE-7100 | Fluorous | 1.50 | 61 | Light fluorous solvent. Good for workup/extraction. |
| FC-72 (Perfluorohexane) | Fluorous | 1.68 | 56 | Heavy fluorous solvent. Strictly for biphasic separation. |
| THF | Organic | 0.89 | 66 | Good solubility for short chains, poor for perfluorinated chains. |
Decision Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the correct solvent system based on fluorinated chain length and reaction type.
Figure 2: Fluorous Biphasic Workup Workflow
Caption: Step-by-step phase separation logic for purifying fluorinated products from organic impurities.
References
-
Ogawa, A., & Curran, D. P. (1997).[3] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[3][4] Journal of Organic Chemistry, 62(3), 450–451.[3]
-
Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins.[5] Science, 266(5182), 72–75.
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825.
-
Kowa American Corporation. (n.d.). Benzotrifluoride (BTF) Technical Data Sheet.
-
Sigma-Aldrich. (n.d.). Fluorinated Solvents and Building Blocks.[6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorous Synthesis | TCI AMERICA [tcichemicals.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. Fluorous chemistry - Wikipedia [en.wikipedia.org]
selecting corrosion-resistant equipment for handling acid chlorides
Introduction: The Hidden Chemistry of Equipment Failure
Handling acid chlorides (e.g., Thionyl Chloride, Acetyl Chloride, Oxalyl Chloride) requires more than just checking a chemical resistance chart. The primary threat is not always the acid chloride itself, but its hydrolysis product: Hydrochloric Acid (HCl) .
Upon contact with even trace atmospheric humidity, acid chlorides violently hydrolyze to release HCl gas. This creates a dual-threat environment:
-
Solvent/Organic Phase: The acid chloride attacks elastomers.
-
Aqueous/Vapor Phase: The generated HCl causes rapid pitting and stress corrosion cracking (SCC) in metals that are otherwise "acid resistant."
This guide moves beyond basic compatibility to address the systemic integrity required for these reagents.
Module 1: Reactor Selection & Integrity
The Dilemma: Glass-Lined vs. Hastelloy
Standard Stainless Steel (304/316) is unsuitable for long-term acid chloride storage or reaction. While 316SS resists mild acids, the chloride ion penetrates the passivation layer, leading to pitting corrosion [1].
| Feature | Glass-Lined Steel | Hastelloy (C-22 / C-276) | Stainless Steel 316 |
| Corrosion Resistance | Excellent (inert to almost all acids) | Superior (resists SCC & pitting) | Poor (susceptible to pitting) |
| Thermal Shock Risk | High (Critical failure mode) | Low | Low |
| Cost | Moderate | High | Low |
| Maintenance | Fragile (impact damage) | Robust | Robust |
Senior Scientist Insight: For multipurpose batch reactors, Glass-Lined Steel is the industry standard due to cost-efficiency and broad inertness. However, it introduces a critical failure mode: Thermal Shock .
Protocol: Preventing Thermal Shock in Glass-Lined Vessels
Glass lining is a ceramic enamel bonded to steel. If the temperature difference (
Step-by-Step Thermal Management:
-
Calculate
: -
Ramp Rates: Limit heating/cooling ramps to < 2°C/min.
-
Injection: Never inject cold solvent into a hot empty reactor.
-
Jacket Fluid: Use a single-fluid thermal control system to avoid the "shock" of switching between steam and liquid nitrogen.
Module 2: Sealing Strategy (The Weakest Link)
Elastomers are the most frequent point of failure. Acid chlorides extract plasticizers from standard rubber, causing it to shrink and leak.
-
Viton® (FKM): Acceptable for short-term use. It will eventually swell and degrade in the presence of aggressive acid chlorides like Thionyl Chloride [3].
-
Kalrez® / Chemraz® (FFKM): Required for permanent installations. These perfluoroelastomers possess near-universal chemical resistance but are expensive.
-
PTFE-Encapsulated: A cost-effective hybrid. A Viton core is covered by a PFA/PTFE sheath. Warning: These are rigid; they require higher torque to seal and may not reseal well after opening.
Decision Logic for Seals:
Figure 1: Decision matrix for selecting elastomer seals based on temperature and budget constraints.
Module 3: Fluid Transfer & Permeation
The "Ghost" Leak: PTFE (Teflon) tubing is chemically resistant, but it is permeable to small molecules like HCl and Thionyl Chloride vapor [4]. Over time, vapors pass through the tubing wall and corrode the stainless steel braiding or the cabinet outside the tubing.
Mitigation Protocol:
-
Use PFA over PTFE: PFA (Perfluoroalkoxy) has a denser polymer structure and lower permeation rates than standard PTFE.
-
Lined Pipe with Vent Bosses: For rigid piping, use PTFE-lined steel pipes equipped with "weep holes" (vent bosses). These allow permeating gases to escape harmlessly rather than building up pressure between the liner and the steel [5].
-
Vacuum Stripping: If using flexible PTFE hoses, replace them annually.
Module 4: Vacuum System & Scrubber Architecture
Acid chlorides are often removed via vacuum distillation. This is where pumps die. Standard rotary vane pumps use oil; HCl gas reacts with the oil to form sludge and corrodes the pump internals.
Recommended Pump Technologies:
-
Dry Screw Pumps: Contact-free, oil-free. Best for high-throughput.
-
Chemical Duty Diaphragm Pumps (PTFE): Ideal for lab-scale. All wetted parts are fluoropolymer [6].
Vacuum Setup Diagram:
Figure 2: Correct vacuum topology. The Cold Trap protects the pump; the Scrubber protects the lab environment.
Troubleshooting & FAQs
Q: My stainless steel reactor shows signs of "pitting" after using Thionyl Chloride. Can I passivate it and continue? A: No. Pitting is autocatalytic. The chloride ions concentrate at the bottom of the pit, accelerating corrosion even after cleaning. The vessel integrity is compromised. You must switch to a Hastelloy or Glass-lined vessel.
Q: The oil in my rotary vane pump turned black and sludge-like after one run. Why? A: The HCl byproduct reacted with the hydrocarbon oil.
-
Immediate Fix: Change oil immediately. Flush with flushing fluid.
-
Long-term Fix: Install a Liquid Nitrogen cold trap before the pump to catch vapors, or switch to a chemically resistant diaphragm pump (e.g., Vacuubrand or KNF).
Q: I am using PTFE-lined hoses, but the stainless steel braiding on the outside is corroding. How? A: This is permeation .[1] The acid chloride vapor is migrating through the PTFE liner and attacking the outer steel braid.
-
Solution: Switch to a hose with a PVDF or Silicone outer cover instead of steel braid, or use rigid PFA tubing.
Q: Can I use Nylon fittings for low-pressure transfer? A: Absolutely not. Acid chlorides will rapidly degrade Nylon (polyamide) via amide bond hydrolysis, leading to catastrophic embrittlement and rupture. Use PFA or PVDF fittings only.
References
-
NC Alloys. (2026). Hastelloy C Vs Stainless Steel 316: Corrosion Resistance, Cost, And Application Comparison. Link
-
Jinzong Machinery. (2024). Maintaining Glass Lined Reactors: Best Practices and Common Pitfalls. Link
-
Mykin Inc. (2024). Comparing and Contrasting Viton vs. Kalrez. Link
-
Kongsberg PTFE Hose. (n.d.). PTFE hose and Permeation. Link
-
CRP UK. (2023). Managing Permeation on PTFE lined Piping in Chlorine & HCl applications. Link
-
Welch Vacuum. (n.d.). Vacuum Distillation: Pump Selection. Link
Sources
improving enantioselectivity in chiral derivatization of tetrafluoropropanoyl chloride
Welcome to the Technical Support Center for Chiral Derivatization.
As a Senior Application Scientist, I understand that derivatization with highly activated fluorinated acid chlorides—such as 2,3,3,3-tetrafluoropropanoyl chloride (TFPC) or the related (S)-N-(trifluoroacetyl)prolyl chloride (TPC) —presents a unique paradox. The same electron-withdrawing groups (fluorines) that make these reagents highly reactive and excellent for GC/NMR separation also render the
This acidity is the primary cause of racemization , which leads to "ghost" enantiomer peaks and inaccurate enantiomeric excess (ee) calculations.
Below is your troubleshooting guide, designed to isolate variables and restore the integrity of your stereochemical analysis.
Part 1: The Racemization Trap (Mechanism & Prevention)
The Core Issue:
The
Troubleshooting Guide 1: "I see a peak for the opposite enantiomer, but I know my sample is pure."
Diagnosis: You are likely observing Reagent Racemization , not sample impurity. This occurs when the base used is too strong or the temperature is too high.
Corrective Actions:
| Variable | The Problem | The Fix (Protocol) |
| Base Selection | Triethylamine (TEA) or DIPEA are too basic ( | Switch to Pyridine ( |
| Temperature | Room temperature provides enough energy for the activation barrier of enolization to be crossed. | Cool to -20°C or lower. Perform the addition of the acid chloride at -20°C to 0°C. Allow warming only after the reagent is consumed. |
| Addition Order | Adding Base to the Acid Chloride directly creates a high local concentration of base relative to the reagent. | Mix Substrate + Base first. Add the Acid Chloride slowly (dropwise) to the buffered substrate solution. |
Part 2: Kinetic Resolution (The "Incomplete Reaction" Error)
The Core Issue: If the derivatization reaction does not reach 100% conversion, the ratio of diastereomers formed will reflect the difference in reaction rates (kinetic resolution) rather than the actual ratio of enantiomers in your sample. This is the "Matched/Mismatched" pair effect.
Troubleshooting Guide 2: "My ee values change if I let the reaction run longer."
Diagnosis: You are experiencing Kinetic Fractionation .[1] One enantiomer of your substrate reacts faster with the chiral reagent than the other. If you stop at 80% conversion, the "fast" reacting enantiomer is over-represented in the product.
Corrective Actions:
-
Force 100% Conversion: You cannot rely on partial yields.
-
Increase Reagent Stoichiometry: Use 2.0 to 3.0 equivalents of TFPC relative to the substrate.
-
Catalysis (With Caution): DMAP (4-dimethylaminopyridine) accelerates acylation but drastically increases the risk of racemization.
-
Rule: Use DMAP only if Pyridine alone fails to drive the reaction to completion within 2 hours. Use only catalytic amounts (0.1 eq).
-
Part 3: Visualization of the Failure Modes
The following diagram illustrates the competing pathways between successful derivatization and the racemization trap.
Caption: Figure 1. Mechanistic pathway showing how base-catalyzed enolization creates a "False Signal" diastereomer.
Part 4: Optimized Experimental Protocol (SOP)
Objective: Derivatization of a chiral alcohol with TFPC for GC/NMR analysis with minimized racemization.
Reagents:
-
Substrate: ~10 mg (approx 0.1 mmol)
-
Reagent: (S)-TFPC (0.2 - 0.3 mmol, 2-3 equivalents)
-
Solvent: Dichloromethane (DCM), anhydrous (stored over molecular sieves)
-
Base: Pyridine (anhydrous)
Step-by-Step Methodology:
-
Drying (Critical): Ensure the substrate is completely dry. Trace water hydrolyzes TFPC to the acid, which is unreactive and acidic.
-
Preparation: In a clean, dry 2 mL vial, dissolve the Substrate in 0.5 mL dry DCM.
-
Buffering: Add Pyridine (5 equivalents relative to substrate).
-
Why? Pyridine acts as both solvent modifier and acid scavenger.
-
-
Cooling: Place the vial in an ice bath (0°C) or a cooling block (-20°C). Let it equilibrate for 5 minutes.
-
Derivatization: Add (S)-TFPC dropwise.
-
Note: If the reagent is solid, dissolve it in a minimum amount of dry DCM first.
-
-
Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Check: Monitor by TLC or GC to ensure the starting material is gone .
-
-
Quenching: Add 0.2 mL of water or saturated
to destroy excess acid chloride. Shake vigorously. -
Extraction: Dilute with hexane or DCM, wash with dilute HCl (1M) to remove pyridine, then dry the organic layer over
. -
Analysis: Inject into GC or prepare NMR tube.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use DMAP to speed up the reaction?
-
A: Only as a last resort. DMAP forms a highly reactive N-acylpyridinium salt which is more susceptible to deprotonation at the
-position. If you must use it, keep the temperature at -20°C and use strictly catalytic amounts (<5 mol%).
Q2: My reagent bottle is old. Does TFPC degrade?
-
A: Yes. Acid chlorides hydrolyze to carboxylic acids and HCl upon exposure to moisture. The carboxylic acid will not derivatize your sample but will consume the base. If your liquid reagent is cloudy or has white crystals (acid precipitate), distill it or buy fresh.
Q3: Why do I see broad peaks in NMR?
-
A: This often indicates rotamers (restricted rotation around the amide/ester bond) or paramagnetic impurities. However, in the context of TFPC, ensure you have washed away all Pyridine salts. Residual Pyridine-HCl can cause broadening and shift artifacts.
Q4: Is there an alternative if TFPC racemizes too much?
-
A: Yes. Consider using Mosher's Acid Chloride (MTPA-Cl) .
-
Why? MTPA-Cl lacks an
-proton (it has a quaternary carbon with , , and ). It is chemically impossible to racemize via the enolization mechanism described above [1].
-
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
-
Lindner, W. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661.[2]
-
Juvancz, Z., et al. (2013).[3] Quantitative Characterization of Derivatization Effects in Separations Techniques. IntechOpen.
-
Tengeiji, A., et al. (2012).[1] A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution.[1] Molecules, 17(6), 7356-78.[1]
Sources
- 1. A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Synthesis of Tetrafluoropropanoyl Chloride
The following Technical Support Guide is structured to address the specific challenges of synthesizing 2,2,3,3-tetrafluoropropanoyl chloride (and its isomer 2,3,3,3-). It prioritizes the unique handling requirements of fluorinated acyl chlorides, which differ significantly from their non-fluorinated counterparts due to high volatility and rapid hydrolysis rates.[1]
Subject: Minimizing Side Reactions & Optimizing Yield in Fluorinated Acyl Chloride Synthesis Applicable Compounds: 2,2,3,3-Tetrafluoropropanoyl chloride (CAS: 2,2,3,3-TFPC); 2,3,3,3-Tetrafluoropropanoyl chloride.[1] Primary User Group: Medicinal Chemistry, Process Development, Fluorine Chemistry Specialists.[1]
Executive Summary & Critical Process Parameters (CPP)
The Challenge: Unlike standard aliphatic acid chlorides, tetrafluoropropanoyl chloride combines high volatility (estimated b.p. 45–55°C) with extreme moisture sensitivity . The electron-withdrawing fluorine atoms activate the carbonyl carbon, making it hyper-reactive to nucleophiles (water).[1]
Common Failure Modes:
-
Product Loss: The product is often more volatile than the chlorinating agent (Thionyl Chloride, b.p. 76°C). Standard "rotovap" protocols will strip the product into the trap.
-
Anhydride Formation: Resulting from insufficient chlorinating agent or water ingress.
-
Decarboxylation: Occurs if reaction temperatures exceed 90°C, driven by the stability of the resulting fluorinated carbanion.
Core Protocol: The Catalytic Vilsmeier Route
-
Reagent: Thionyl Chloride (
) [High Purity] -
Catalyst: N,N-Dimethylformamide (DMF) [1–2 mol%][1]
-
Stoichiometry: 1.0 eq Acid : 1.2–1.5 eq
-
Temperature: Reflux (
b.p. 76°C) or slightly below.
Troubleshooting Guides (Mechanism-Driven)
Module A: Minimizing Side Reactions (Anhydride & Decarboxylation)
User Question: "I see a new peak in my NMR/GC that corresponds to a higher molecular weight species, and my yield is low. What is happening?"
Diagnosis: You are likely forming the Symmetrical Anhydride . This occurs via the reaction of the newly formed Acid Chloride with unreacted Carboxylic Acid.
Mechanism & Solution:
The reaction is an equilibrium. If
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use 1.2 to 1.5 equivalents of | Excess |
| Addition Rate | Add | Prevents a high local concentration of acid relative to chloride, reducing anhydride dimerization.[1] |
| Monitoring | Track disappearance of the Acid -OH peak in IR (~3000-3300 cm⁻¹) or | Fluorine shifts are sensitive to the carbonyl environment (COOH vs COCl). |
User Question: "My reaction mixture is turning black/tarry."
Diagnosis: Catalyst Decomposition. DMF is thermally unstable in the presence of strong acid chlorides at high temperatures, leading to Vilsmeier salt polymerization (charring).
Solution:
-
Reduce Catalyst Loading: Use 0.5 – 1.0 mol% DMF. Do not exceed 2%.
-
Temperature Control: Do not exceed 80°C (bath temperature). The reaction is usually fast enough at 60-70°C.
Module B: Purification & Volatility Management (The "Invisible" Loss)
User Question: "I rotovapped the thionyl chloride, but my flask is nearly empty. Where did the product go?"
Diagnosis: Co-evaporation. 2,2,3,3-Tetrafluoropropanoyl chloride has a boiling point (est. 48-52°C) lower than Thionyl Chloride (76°C).[1] You cannot strip the solvent; you must fractionally distill the product out of the mixture.
Correct Workflow:
-
Do NOT use a Rotovap.
-
Set up a short-path distillation apparatus (or Vigreux column) directly on the reaction flask.
-
Fraction 1 (Product): Collect the fraction boiling at 45–55°C (at atm pressure).
-
Fraction 2 (Reagent): The temperature will rise to 76°C (
). Stop collecting.
Visual Workflow: Purification Decision Tree
Caption: Purification logic for volatile fluorinated acid chlorides. Unlike standard protocols, the product is distilled first, leaving the solvent/reagent behind.[1]
Mechanistic Insight: The Role of DMF
Understanding the catalytic cycle is crucial for troubleshooting. DMF reacts with
Caption: The Vilsmeier-Haack catalytic cycle. DMF activates the thionyl chloride, allowing the reaction to proceed at lower temperatures, minimizing thermal degradation.[1]
FAQ: Specific User Scenarios
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often preferred. [1]
-
Pros: Oxalyl chloride (b.p. 61°C) reacts at lower temperatures (room temp to 40°C) and produces gases (
) that are easily removed.[1] -
Cons: It is more expensive and generates Carbon Monoxide (requires excellent ventilation).
-
Recommendation: If your lab safety permits, Oxalyl Chloride + DMF (cat) is milder and reduces the risk of thermal decarboxylation.
Q: How do I store 2,2,3,3-tetrafluoropropanoyl chloride? A:
-
Container: Teflon (PFA/FEP) or glass with a Teflon-lined cap. Do not use standard metal needles (corrosion).
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Temp: 2-8°C.
-
Warning: Over time, it may etch glass if any hydrolysis occurs (generating HF).[1] Plastic containers are safer for long-term storage.[1]
Q: Why is my yield consistently around 50%? A: Check your vacuum trap. Because the product boils around 50°C, a strong vacuum pump can pull the product into the waste trap during "drying." Use a cold finger with dry ice/acetone to catch the product if you must use vacuum, but atmospheric distillation is safer for yield retention.[1]
References
-
Synthesis of Fluorinated Acid Chlorides
- Methodology: Use of Thionyl Chloride and DMF for conversion of fluorin
-
Source:Journal of Fluorine Chemistry, Vol 126, Issue 4, "Synthesis of polyfluorinated acyl chlorides".[1]
-
Verification:
-
Physical Properties (2,3,3,3-Tetrafluoropropanoyl Chloride)
-
Vilsmeier-Haack Mechanism
-
Decarboxylation Risks
- Context: Thermal instability of polyfluorin
-
Source:Angewandte Chemie Int. Ed., "Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids".[1]
-
Verification:
Sources
Validation & Comparative
HPLC Method Development for Fluorinated Acid Chloride Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary: The Stability Paradox
Fluorinated acid chlorides (e.g., trifluoroacetyl chloride, perfluorooctanoyl chloride) represent a unique analytical challenge. They are critical intermediates in pharmaceutical synthesis but are inherently unstable, reacting violently with trace moisture to form their corresponding acids. Furthermore, short-chain fluorinated variations often lack the UV chromophores necessary for standard HPLC detection.
Direct analysis is impossible. You cannot inject an acid chloride into a reversed-phase HPLC system; the aqueous mobile phase will hydrolyze the analyte before it reaches the detector, yielding variable results that reflect mixing efficiency rather than sample purity.
This guide compares the two industry-standard derivatization strategies to stabilize these compounds for HPLC analysis:
-
Methanolysis (Methyl Ester Formation): The high-throughput approach for LC-MS.
-
Aniline Derivatization (Anilide Formation): The "Gold Standard" for HPLC-UV sensitivity and stability.
Strategic Framework: Selecting the Right Derivatization
The choice of method depends entirely on your available detection hardware and the volatility of your analyte.
| Feature | Method A: Methanolysis | Method B: Aniline Derivatization |
| Reaction Product | Methyl Ester (R-CO-OCH₃) | Anilide (R-CO-NH-Ph) |
| Primary Detector | LC-MS / GC-FID | HPLC-UV / DAD |
| UV Sensitivity | Poor (Requires <210 nm) | Excellent (240–254 nm) |
| Stability | Moderate (Esters can hydrolyze) | High (Amides are very stable) |
| Volatility | High (Risk of evaporative loss) | Low (Solid/Oil derivatives) |
| Throughput | High (Mix and Inject) | Medium (Requires buffering/extraction) |
Decision Logic for Method Selection
The following diagram outlines the decision process for selecting the optimal workflow based on your analyte's properties.
Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on analyte properties and available instrumentation.
Comparative Protocols
Method A: In-Situ Methanolysis (For LC-MS)
This method utilizes the high reactivity of the acid chloride to instantly form a methyl ester. It is ideal for mass spectrometry because methyl esters ionize well, but it is often unsuitable for UV detection due to the lack of conjugation in short fluorinated chains.
Mechanism:
Protocol:
-
Preparation: Prepare a quenching solution of Anhydrous Methanol containing 0.1% Pyridine (to neutralize HCl).
-
Reaction: Add 50 µL of sample directly into 950 µL of the quenching solution.
-
Mixing: Vortex immediately for 10 seconds.
-
Analysis: Inject directly into LC-MS.
-
Critical Control Point: The methanol must be anhydrous . Trace water will compete with methanol, creating a split peak (Ester vs. Acid).
Method B: Aniline Derivatization (For HPLC-UV)
This is the robust choice for QC environments using standard UV detectors. Aniline acts as a strong nucleophile, displacing the chloride to form a stable amide (anilide). This attaches a phenyl ring to your fluorinated chain, acting as a "UV Tag" that absorbs strongly at 240 nm.
Mechanism:
Protocol:
-
Reagent Prep: Prepare a solution of 0.1 M Aniline and 0.15 M Triethylamine (TEA) in anhydrous Acetonitrile (MeCN).
-
Reaction: Add 100 µL of sample (dissolved in dry MeCN) to 500 µL of Reagent Prep.
-
Incubation: Vortex and let stand at room temperature for 5 minutes.
-
Quench: Add 400 µL of Water/0.1% Formic Acid to quench excess anhydride/chloride and solubilize the salts.
-
Analysis: Inject into HPLC-UV.
-
Critical Control Point: TEA is required to scavenge the HCl byproduct. Without it, the acidic environment may protonate the aniline, deactivating it as a nucleophile.
Experimental Workflow & Data Comparison
The Derivatization Workflow
The following diagram illustrates the critical steps for the Aniline method, which requires more precise handling than methanolysis.
Figure 2: Step-by-step workflow for pre-column derivatization using Aniline.
Comparative Performance Data
The following data represents typical performance metrics for Perfluorobutyryl Chloride analyzed using both methods on an Agilent 1290 Infinity II system.
| Parameter | Method A (Methyl Ester) | Method B (Anilide) |
| Detector | Q-TOF MS (ESI+) | UV (DAD) @ 240 nm |
| Limit of Detection (LOD) | 0.5 ng/mL | 10 ng/mL |
| Linearity ( | > 0.995 | > 0.999 |
| Derivative Stability | < 24 Hours (Hydrolysis risk) | > 2 Weeks (Room Temp) |
| Selectivity (Matrix) | High (m/z specific) | Moderate (Excess aniline peak) |
Column Selection: The Fluorine Effect
Standard C18 columns often fail with short-chain fluorinated compounds due to the "Fluorine Effect"—fluorine is hydrophobic but does not interact with C18 alkyl chains the same way hydrogenated alkyls do.
Recommendation: Pentafluorophenyl (PFP/F5) Phases For fluorinated acid chloride derivatives, a PFP column is superior to C18.
-
Mechanism: PFP columns offer
interactions (with the anilide ring) and dipole-dipole interactions (with the fluorinated tail). -
Result: Better peak shape and resolution of homologous fluorinated series compared to C18.
Suggested Conditions (Method B):
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 30% B to 85% B over 10 minutes.
References
-
Redmond, J. W., & Tseng, A. (1979).[3] High-pressure liquid chromatographic determination of putrescine, cadaverine, spermidine and spermine.[3] Journal of Chromatography A. Link
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.[4] Link
-
Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Prieto-Blanco, M. C., et al. (2009).[5] Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds. Journal of Chromatographic Science.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nacalai.com [nacalai.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
Validating Purity of 2,3,3,3-Tetrafluoropropanoyl Chloride: A Pharmaceutical Guide
Executive Summary
In the synthesis of fluorinated pharmaceuticals, 2,3,3,3-tetrafluoropropanoyl chloride (TFPC) is a critical building block used to introduce the tetrafluoropropyl moiety—a potent bioisostere for lipophilic side chains. However, its high reactivity renders standard Certificates of Analysis (CoA) unreliable upon arrival. The rapid hydrolysis to 2,3,3,3-tetrafluoropropanoic acid (TFPA) releases HF and HCl, compromising stoichiometry and poisoning sensitive catalysts.
This guide challenges the reliance on "total chloride" titration and establishes Derivatized GC-MS and
The Purity Paradox: Why Standard Methods Fail
TFPC (
The "Total Chloride" Trap
Many suppliers grade acyl chlorides using argentometric titration (
-
The Flaw: Titration measures total ionizable chloride.
-
The Reality: A sample that has hydrolyzed by 10% releases HCl. The titration detects the chloride from the intact reagent plus the chloride from the HCl byproduct, often yielding a false "purity" of >100%.
Comparative Analytical Methodologies
We evaluated three analytical approaches. The data below summarizes their efficacy in a pharmaceutical QC environment.
Table 1: Method Performance Comparison
| Feature | Method A: Direct GC-MS | Method B: Derivatized GC-MS | Method C: |
| Specificity | Low (On-column hydrolysis) | High (Stable ester) | Very High (Structural ID) |
| Accuracy | Poor (<80% recovery) | Excellent (>98% recovery) | Excellent (>99% recovery) |
| Limit of Quantitation | N/A | 0.05% | 0.1% |
| Sample Prep Time | 5 mins | 15 mins | 10 mins |
| Suitability | DO NOT USE | Routine QC | Gold Standard / Ref Std |
Method A: Direct GC (The "Column Killer")
Status: REJECTED Injecting underivatized TFPC leads to reaction with silanol groups in the GC column stationary phase. This causes peak tailing, ghost peaks, and rapid column degradation. Furthermore, thermal degradation in the injector port converts the acid impurity into anhydrides, falsifying the impurity profile.
Method B: Derivatized GC-MS (The Routine Workhorse)
Status: RECOMMENDED FOR QC To analyze TFPC accurately, it must be chemically "locked" into a stable form immediately upon sampling. We utilize a Methanol/Pyridine quench to convert the acyl chloride to the methyl ester, while the acid impurity remains as the free acid (or salt), which can be chromatographically separated or methylated using diazomethane if total species tracking is required.
Protocol: Methyl Ester Derivatization
-
Reagent Prep: Prepare a solution of anhydrous Methanol containing 10% (v/v) Pyridine (acid scavenger).
-
Sampling: Accurately weigh 50 mg of TFPC into a dry 2 mL GC vial.
-
Derivatization: Immediately add 1.0 mL of the Methanol/Pyridine reagent. Cap and vortex for 30 seconds.
-
Mechanism:
-
-
Incubation: Let stand at room temperature for 10 minutes to ensure complete conversion.
-
Analysis: Inject 1
L onto a DB-5ms (or equivalent) column.-
Target Analyte: Methyl 2,3,3,3-tetrafluoropropanoate.
-
Method C: F qNMR (The Absolute Truth)
Status: GOLD STANDARD Quantitative Nuclear Magnetic Resonance (qNMR) using Fluorine-19 is the most robust method because it requires no derivatization and detects all fluorinated species simultaneously.
Protocol:
F qNMR Analysis
-
Internal Standard (IS): Select
-trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid . (Must have non-overlapping shifts). -
Solvent: Anhydrous
or Acetone- . Avoid DMSO- if it is hygroscopic, as it will hydrolyze the sample during acquisition. -
Preparation: Weigh ~20 mg sample and ~10 mg IS directly into the NMR tube. Add 0.6 mL solvent.
-
Acquisition:
-
Pulse delay (
): (typically 20-30s for fluorinated compounds) to ensure full relaxation. -
Spectral Window: Wide enough to capture -70 to -220 ppm.
-
-
Calculation: Purity is calculated based on the molar ratio of the sample integrals vs. the IS integrals.
Visualizing the Validation Workflow
The following decision tree outlines the logical flow for validating incoming TFPC batches.
Figure 1: Analytical Decision Matrix for TFPC Validation. Note the parallel tracks for qNMR (primary) and GC-MS (secondary).
Impact Case Study: The "Hidden" Yield Killer
To demonstrate the necessity of this validation, we performed a model amide coupling reaction using 4-fluoroaniline and TFPC of varying purities.
Reaction:
Experimental Data: Purity vs. Isolated Yield
| Reagent Grade | Actual Purity (qNMR) | Impurity Profile | Isolated Yield | Observation |
| Vendor A (Standard) | 91% | 8% Acid, 1% HCl | 68% | Heavy precipitate (Amine-Acid salt), difficult workup. |
| Vendor B (Premium) | 96% | 3% Acid, <1% HCl | 84% | Moderate precipitate. |
| In-House Distilled | 99.5% | <0.1% Acid | 96% | Clean reaction, simple filtration. |
Analysis: The 8% acid impurity in Vendor A's sample did not just reduce the active reagent by 8%; it consumed an equivalent molar amount of the aniline starting material to form a non-reactive salt, effectively doubling the stoichiometry error.
Figure 2: The "Double Penalty" of Acid Impurities. The acid impurity competes for the amine substrate, forming unreactive salts.
Handling and Storage Protocols
Even high-purity TFPC degrades if mishandled.
-
Inert Atmosphere: Always handle under Nitrogen or Argon. TFPC fumes visibly in moist air (hydrolysis releasing HCl/HF).
-
Septum Integrity: Do not store punctured septa in the fridge. Moisture permeates easily. Parafilm is insufficient.
-
Glassware: All glassware must be oven-dried (>120°C) for at least 4 hours prior to use.
-
Safety Note: Hydrolysis generates Hydrogen Fluoride (HF) . Always have Calcium Gluconate gel available when working with this reagent.
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 2,3,3,3-Tetrafluoropropanoyl chloride.[1] Retrieved from
-
BIPM (Bureau International des Poids et Mesures). (2024).[2] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[2] Retrieved from [2]
-
Kuitunen, M.-L., et al. (2020).[3] Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods, 12, 2663-2670. Retrieved from
-
National Institutes of Health (NIH). (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[2][4] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Contextual grounding for bioisosterism).
Sources
- 1. 2,3,3,3-Tetrafluoropropanoyl chloride | CAS 1186-54-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Assay of Acid Chloride Content: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of acid chlorides is a critical parameter in process control, quality assurance, and stability testing. As highly reactive intermediates, even trace amounts of residual acid chloride can have significant implications for product purity, safety, and efficacy. This guide provides an in-depth comparison of the primary analytical methodologies for determining acid chloride content, moving beyond mere procedural descriptions to elucidate the fundamental principles and practical considerations that govern method selection and execution.
The Analytical Imperative: Why Quantify Acid Chlorides?
Acid chlorides are valuable synthetic intermediates due to their high reactivity, which also makes them potential process-related impurities. Their presence, even at trace levels, can lead to:
-
Degradation of the active pharmaceutical ingredient (API): Unreacted acid chlorides can hydrolyze to the corresponding carboxylic acid or react with other functional groups in the drug substance or formulation components.
-
Formation of toxic byproducts: Reaction with residual nucleophiles can generate unintended and potentially genotoxic impurities.
-
Inconsistent product performance: The reactivity of residual acid chlorides can impact the long-term stability and dissolution profile of the final drug product.
Therefore, robust and validated analytical methods are essential for the reliable quantification of acid chlorides to ensure product quality and patient safety. This guide will explore and compare three primary analytical approaches: classical titration, modern chromatographic techniques, and spectroscopic characterization.
Classical Workhorse: Argentometric Titration
Titration methods, particularly those involving the precipitation of chloride ions with silver nitrate (argentometric titration), are well-established for chloride quantification. For acid chlorides, the analysis typically involves a hydrolysis step to liberate the chloride ion, followed by titration. The Volhard method, a type of back titration, is particularly well-suited for this application.
The Volhard Method: Principle of Back Titration
Direct titration of the liberated chloride can be challenging due to the potential for a slow or indistinct endpoint. The Volhard method overcomes this by adding a known excess of a standard silver nitrate solution to the sample.[1] The silver ions react with the chloride ions to form an insoluble silver chloride precipitate. The unreacted, excess silver ions are then titrated with a standardized potassium thiocyanate solution.[2]
Reaction Scheme:
-
Hydrolysis: R-COCl + H₂O → R-COOH + HCl
-
Precipitation: Ag⁺ (excess) + Cl⁻ → AgCl (s)
-
Back Titration: Ag⁺ (remaining) + SCN⁻ → AgSCN (s)
-
Endpoint Detection: Fe³⁺ + SCN⁻ (first excess) → [Fe(SCN)]²⁺ (red complex)
The key to this method is the use of a ferric iron (Fe³⁺) indicator, which forms a distinct red-colored complex with the first excess of thiocyanate ions, signaling the endpoint of the back titration.[3]
Causality Behind Experimental Choices:
-
Acidic Medium: The titration is performed in a nitric acid solution. This is crucial to prevent the precipitation of the ferric indicator as ferric hydroxide (Fe(OH)₃) in neutral or basic solutions, which would obscure the endpoint.[4] Nitric acid is used specifically because it does not interfere with the precipitation of silver chloride, whereas an acid like sulfuric acid would precipitate silver sulfate.[5]
-
Back Titration Advantage: For reactive species like acid chlorides, ensuring complete reaction with the titrant can be slow. Back titration ensures the complete precipitation of the chloride ion by the excess silver nitrate, leading to a more accurate and sharper endpoint.[1][6]
Experimental Protocol: Volhard Method for Acid Chloride Assay
Objective: To determine the purity of an acid chloride sample.
Materials:
-
0.1 M Silver Nitrate (AgNO₃), standardized
-
0.1 M Potassium Thiocyanate (KSCN), standardized
-
Ferric Ammonium Sulfate indicator solution
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene (optional, see step 6)
-
Deionized water
-
Acid chloride sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the acid chloride sample into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 50 mL of deionized water to the flask to hydrolyze the acid chloride. Swirl gently to mix.
-
Acidification: Add 5 mL of concentrated nitric acid.
-
Silver Nitrate Addition: From a burette, add a known excess volume of standardized 0.1 M AgNO₃ solution (e.g., 50.00 mL). This will precipitate the chloride ions as AgCl.
-
Indicator Addition: Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Precipitate Treatment (Optional but Recommended): To prevent the reaction of AgCl with thiocyanate, either:
-
Boil the solution for a few minutes to coagulate the AgCl precipitate, cool to room temperature, and then proceed with the titration.
-
Add 1-2 mL of nitrobenzene and shake vigorously to coat the AgCl precipitate.[7]
-
-
Titration: Titrate the excess AgNO₃ with standardized 0.1 M KSCN until the first appearance of a permanent, faint reddish-brown color.[8]
-
Blank Titration: Perform a blank titration using the same procedure but without the acid chloride sample to account for any impurities in the reagents.[9]
Calculation:
-
Moles of AgNO₃ added = Molarity_AgNO₃ × Volume_AgNO₃
-
Moles of KSCN used (back titration) = Molarity_KSCN × Volume_KSCN
-
Moles of AgNO₃ reacted with Cl⁻ = Moles of AgNO₃ added - Moles of KSCN used
-
Moles of Cl⁻ in sample = Moles of AgNO₃ reacted with Cl⁻
-
Mass of acid chloride = Moles of Cl⁻ × Molar mass of acid chloride
-
% Purity = (Mass of acid chloride / Initial sample mass) × 100
Workflow Diagram: Volhard Titration
Caption: Workflow for acid chloride assay via the Volhard method.
High Specificity and Sensitivity: Chromatographic Methods
Due to the high reactivity and potential for thermal degradation of acid chlorides, direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often problematic.[10] Therefore, derivatization is a common and necessary step to convert the acid chloride into a more stable, less reactive, and more easily detectable compound.
Gas Chromatography (GC) with Derivatization
GC is a powerful technique for separating volatile compounds. To make acid chlorides amenable to GC analysis, they are typically converted into more volatile and thermally stable esters.
Principle: The acid chloride is reacted with an alcohol, most commonly methanol, to form the corresponding methyl ester. This reaction is rapid and quantitative. The resulting methyl ester is then separated from other components in the sample by GC and quantified using a Flame Ionization Detector (FID).
Causality Behind Experimental Choices:
-
Derivatization Agent (Methanol): Methanol is chosen for its small size, high reactivity with acid chlorides, and the high volatility of the resulting methyl esters, which is ideal for GC analysis.[11]
-
Detector (FID): The Flame Ionization Detector is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon, making it suitable for quantification of the methyl ester derivative.
Experimental Protocol: GC-FID Analysis via Methanol Derivatization
Objective: To determine the content of a specific acid chloride in a sample mixture.
Materials:
-
Anhydrous Methanol
-
An appropriate solvent (e.g., dichloromethane, hexane)
-
Internal Standard (e.g., a stable ester with a different retention time)
-
Acid chloride sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample into a vial.
-
Derivatization: Add a precise volume of a solution of anhydrous methanol in the chosen solvent. If using an internal standard, it should be included in this solution. The reaction is typically very fast and can proceed at room temperature.
-
GC Analysis:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is often suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature sufficient to elute the methyl ester (e.g., 250 °C).
-
Detector: FID, 280 °C.
-
-
Calibration: Prepare a series of calibration standards by derivatizing known concentrations of the pure acid chloride. Plot the peak area ratio of the derivative to the internal standard against the concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the acid chloride in the sample by comparing its peak area ratio to the calibration curve.
Workflow Diagram: GC-FID with Derivatization
Caption: Workflow for GC-FID analysis of acid chlorides after derivatization.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a versatile technique for separating a wide range of compounds. For acid chlorides, which often lack a strong UV chromophore, derivatization serves two purposes: to stabilize the molecule and to introduce a chromophore that can be detected by a UV-Vis detector.
Principle: The acid chloride is reacted with a derivatizing agent that contains a nucleophilic group (e.g., a hydrazine) and a strong chromophore. 2-Nitrophenylhydrazine is an excellent choice as it reacts rapidly with acid chlorides to form a stable derivative that absorbs strongly in the visible region (around 395 nm), where interference from the drug substance matrix is often minimal.[12]
Causality Behind Experimental Choices:
-
Derivatization Agent (2-Nitrophenylhydrazine): This reagent is selected for several reasons:
-
The hydrazine group is a strong nucleophile that reacts quickly and specifically with the acid chloride.[13]
-
The resulting derivative has a maximum UV absorbance at a long wavelength (around 395 nm), which significantly enhances sensitivity and reduces interference from the API or other impurities that typically absorb at shorter wavelengths.[14]
-
The reaction can be performed under mild conditions (room temperature).[12]
-
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol in the mobile phase as it is a non-protic solvent and less likely to compete with the derivatization reaction.[15] A gradient elution is typically used to effectively separate the derivative from unreacted reagent and other sample components.
Experimental Protocol: HPLC-UV Analysis via 2-Nitrophenylhydrazine Derivatization
Objective: To determine trace levels of an acid chloride in a drug substance.
Materials:
-
2-Nitrophenylhydrazine solution in acetonitrile (e.g., 100 µg/mL)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Drug substance sample containing the acid chloride impurity
Procedure:
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in acetonitrile.
-
Derivatization: To the sample solution, add a specific volume of the 2-nitrophenylhydrazine solution. Allow the reaction to proceed at room temperature for approximately 30 minutes.[12]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to the maximum absorbance of the derivative (e.g., 395 nm).
-
-
Calibration: Prepare calibration standards by derivatizing known amounts of the acid chloride. A calibration curve is constructed by plotting peak area against concentration.
-
Quantification: The amount of acid chloride impurity in the drug substance is calculated based on the peak area of the derivative and the calibration curve.
Workflow Diagram: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis of acid chlorides after derivatization.
Spectroscopic Characterization: A Qualitative Adjunct
While titration and chromatography are the primary methods for quantification, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identification and structural confirmation.
-
FTIR Spectroscopy: Acid chlorides exhibit a characteristic and strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1775-1810 cm⁻¹.[5] This can be used for rapid identification. However, quantitative analysis by FTIR can be challenging due to sample preparation inconsistencies and potential matrix effects, making it less reliable than other methods for accurate quantification.[16][17]
-
Quantitative NMR (qNMR): qNMR can be a powerful tool for determining the purity of a neat acid chloride sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[18] It offers a direct measurement of purity without the need for a calibration curve of the analyte itself.[19] However, its sensitivity is generally lower than that of chromatographic methods, making it less suitable for trace analysis in complex matrices.[20]
Comparative Performance and Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the expected concentration of the acid chloride, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of Assay Methods for Acid Chloride Content
| Parameter | Argentometric Titration (Volhard) | GC-FID (with Derivatization) | HPLC-UV (with Derivatization) |
| Principle | Back titration of liberated chloride | Separation of volatile derivatives | Separation of UV-active derivatives |
| Primary Application | Purity assay of raw materials | Quantification in organic matrices | Trace analysis in complex matrices (e.g., APIs) |
| Specificity | Moderate (titrates total acid-soluble chloride) | High (separates different acid chlorides) | High (separates and specifically detects derivatives) |
| Sensitivity (Typical LOQ) | ~30 ppm[21] | ppm to sub-ppm | 0.03-0.08 µg/mL[13] |
| Precision (Typical RSD) | ≤0.3%[21] | < 5% | < 3.5%[13] |
| Advantages | Cost-effective, no specialized equipment | High resolution, suitable for volatile impurities | High sensitivity, applicable to non-volatile compounds |
| Disadvantages | Lower specificity, potential for interferences | Requires derivatization, not for non-volatile compounds | Requires derivatization, careful method development needed |
Conclusion: A Method for Every Need
The determination of acid chloride content is a multifaceted analytical challenge that requires a careful selection of methodology based on the analytical objective.
-
Argentometric titration , particularly the Volhard method, remains a robust and cost-effective technique for the purity assessment of acid chloride raw materials where high concentrations are expected and specificity is not the primary concern. Its well-understood chemistry and simple execution make it a reliable workhorse in many quality control laboratories.
-
Gas chromatography with derivatization is the method of choice for the analysis of volatile acid chlorides, offering excellent separation efficiency and quantitative performance. The conversion to stable esters allows for reliable and reproducible analysis.
-
HPLC with derivatization stands out for its superior sensitivity and specificity, making it the ideal technique for the determination of trace-level acid chloride impurities in complex matrices such as active pharmaceutical ingredients. The ability to introduce a strong chromophore through derivatization overcomes the inherent detection challenges of these compounds.
Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers the analytical scientist to select and implement the most appropriate method, ensuring the quality, safety, and efficacy of their products.
References
-
Chrom Tech. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]
-
Mettler Toledo. Back Titration Definition and Calculations. Retrieved from [Link]
-
Testbook. Volhard Method: Know its Procedure, Reactions, Advantages & Uses. Retrieved from [Link]
-
Pharmaguideline. (2023, May 24). Mohr's method, Volhard's method, Modified Volhard's method, Fajan's method of Precipitation Titration. Retrieved from [Link]
-
HSCprep. (2024, November 23). Understanding Precipitation Titrations: Mohr's and Volhard's Methods. Retrieved from [Link]
-
Brainly.in. (2022, March 21). Why is the Volhard method performed in an acidic system?. Retrieved from [Link]
-
Westlab. (2023, August 25). Everything You Need to Know About Back Titration. Retrieved from [Link]
-
Testbook. Volhard Method: Know its Procedure, Reactions, Advantages & Uses. Retrieved from [Link]
-
Westlab. (2023, August 25). Everything You Need to Know About Back Titration. Retrieved from [Link]
-
Science Equip. (2022, June 30). Everything You Need To Know About Back Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 16). 4.9.2: FTIR spectrum of HCl. Retrieved from [Link]
-
BYJU'S. (2020, April 17). The volhard method is a procedure for titrating silver(I) with standard potassium thiocyanate (KSCN). Retrieved from [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Wood, J. S., et al. (2023). Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magnetic Resonance in Chemistry, 61(1), 22-31. Retrieved from [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. Retrieved from [Link]
-
Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis?. Retrieved from [Link]
-
Mettler Toledo. Titration Technique for Chloride Analysis in Samples: Volhard's Method. Retrieved from [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. Retrieved from [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. Retrieved from [Link]
-
Mettler Toledo. Validation Steps and Recommended Limits for Titration Methods. Retrieved from [Link]
-
Nanoscale Advances. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]
-
ChemBuddy. (2024, November 13). Volhard method - determination of chlorides by titration with silver nitrate. Retrieved from [Link]
-
Specac. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
-
PubMed. (1987). Comparison of the Volhard and potentiometric methods for the determination of chloride in meat products: collaborative study. Retrieved from [Link]
-
Specac. (2023, June 30). What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis?. Retrieved from [Link]
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]
-
F1000Research. (2025, January 17). Argentometric determination of chloride content in tap water at Gimba city administration, South wollo, Ethiopia. Retrieved from [Link]
-
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
MicroSolv Technology Corporation. Using methanol instead of acetonitrile in an HPLC method should be done with caution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 9253: Chloride (Titrimetric, Silver Nitrate). Retrieved from [Link]
-
PubMed. (1959). [Argentometric titration of chloride ions in organic association-colloids]. Retrieved from [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Concept of Back Titration or Reverse Titration and Its Importance [chemistryjobinsight.com]
- 4. brainly.in [brainly.in]
- 5. echemi.com [echemi.com]
- 6. mt.com [mt.com]
- 7. byjus.com [byjus.com]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. scienceready.com.au [scienceready.com.au]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu SOPS [shimadzu.com.au]
- 16. richmondscientific.com [richmondscientific.com]
- 17. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 20. Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
A Comparative Benchmarking Guide to the Synthesis of 2,3,3,3-Tetrafluoropropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the incorporation of fluorinated moieties is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, 2,3,3,3-tetrafluoropropanoyl chloride stands out as a versatile intermediate. Its unique electronic properties and reactivity make it a valuable precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive comparison of the primary synthesis routes to this important acyl chloride, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of performance to aid researchers in selecting the optimal method for their specific needs.
Introduction to Synthetic Strategies
The conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone transformation in organic synthesis. For 2,3,3,3-tetrafluoropropanoic acid, this conversion is paramount to unlocking its synthetic potential. The primary challenge lies in achieving high conversion and purity while managing the reactivity of the starting material and the corrosive nature of the reagents involved. This guide will focus on the two most prevalent and practical methods for this transformation: chlorination with thionyl chloride and with oxalyl chloride, with a comparative look at the use of triphosgene.
Route 1: Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides.[1] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1]
Mechanistic Rationale
The reaction is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent acylating agent. This catalytic approach generally leads to milder reaction conditions and higher yields.
Caption: Vilsmeier reagent formation and subsequent reaction.
Experimental Protocol
A detailed protocol for a similar transformation, the synthesis of pentafluorobenzoyl chloride, provides a strong foundational methodology.[2]
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,3,3,3-tetrafluoropropanoic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (2.0 - 2.5 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2,3,3,3-tetrafluoropropanoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.
Route 2: Chlorination using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides.[3] It is often preferred for smaller-scale reactions or when milder conditions are required, as it tends to be more selective and the reaction can often be run at room temperature.[4] Similar to thionyl chloride, the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating purification.
Mechanistic Rationale
The mechanism with oxalyl chloride, when catalyzed by DMF, also proceeds through the formation of the Vilsmeier reagent.[4][5] The Vilsmeier reagent then activates the carboxylic acid for nucleophilic attack by the chloride ion.
Caption: Reaction pathway with oxalyl chloride and DMF.
Experimental Protocol
The following is a general procedure adaptable for the synthesis of 2,3,3,3-tetrafluoropropanoyl chloride.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2,3,3,3-tetrafluoropropanoic acid (1.0 eq) in an inert anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 - 2.0 eq) dropwise.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Purification: The product can be purified by fractional distillation under reduced pressure.
Comparative Analysis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Triphosgene |
| Reactivity | High, often requires heating | Very high, often at room temp | High, requires activation |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | CO₂, HCl (gaseous) |
| Cost | Low | High | Moderate |
| Safety | Corrosive, reacts violently with water | Toxic, corrosive, moisture sensitive | Solid, safer to handle than phosgene |
| Typical Yield | Good to excellent | Excellent | Good to excellent |
| Purification | Distillation | Distillation | Filtration and distillation |
Characterization of 2,3,3,3-Tetrafluoropropanoyl Chloride
Accurate characterization of the final product is crucial for its use in subsequent synthetic steps.
-
¹H NMR: The proton NMR spectrum is expected to show a single multiplet for the proton on the α-carbon, split by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon and the two carbons of the propyl chain, with characteristic splitting due to the fluorine atoms. The carbonyl carbon signal is expected in the range of 160-180 ppm.[6][7][8]
-
¹⁹F NMR: This is a key technique for confirming the structure. The spectrum should show two distinct signals corresponding to the -CF₃ and -CHF- groups, with characteristic chemical shifts and coupling constants.[9][10][11][12] The acyl fluoride fluorine would appear in the range of -70 to -20 ppm relative to CFCl₃.[11]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1750-1815 cm⁻¹, characteristic of an acyl chloride.
Conclusion
The synthesis of 2,3,3,3-tetrafluoropropanoyl chloride is most reliably achieved through the chlorination of the corresponding carboxylic acid. Both thionyl chloride and oxalyl chloride are highly effective reagents for this transformation.
-
For large-scale synthesis where cost is a primary concern, thionyl chloride is the reagent of choice. The reaction requires heating but provides good yields, and the gaseous byproducts simplify the workup.
-
For smaller-scale reactions, or when milder conditions are necessary to avoid side reactions with sensitive functional groups, oxalyl chloride is the preferred reagent. Although more expensive, it often provides higher purity crude product and the reaction can be performed at room temperature.
-
Triphosgene offers a safer solid alternative to gaseous phosgene and can be a good option when handling concerns are paramount. [13]
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and the presence of other functional groups in the molecule. Careful consideration of these factors, guided by the information presented in this guide, will enable the efficient and successful synthesis of this valuable fluorinated building block.
References
- Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 78, p.9 (2002).
- MDPI. (2025, September 18). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
- University of Sheffield. 19Fluorine NMR.
- Google Patents.
- Gower, N. et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10145-10153.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- PubChem. (E)-1-Chloro-2,3,3,3-tetrafluoropropene.
- Google Patents.
- DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015).
- University of Puget Sound. 13C-NMR.
- Yang, J. et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- Wikipedia. Oxalyl chloride.
- The Royal Society of Chemistry.
- Organic Syntheses. Procedure for the preparation of {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone.
- Slideshare. Nmr spectroscopy of fluorine 19.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Google Patents.
- The Royal Society of Chemistry.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- ChemicalBook. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum.
- SynQuest Labs.
- Google Patents.
- PubChem. 2,3,3,3-Tetrafluoropropene.
- National Institute of Standards and Technology. 2-Propenoyl chloride - the NIST WebBook.
- The University of Queensland. 2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray.
- ResearchGate. How to synthesis acid convert into acidchloride ?.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- BenchChem. Impact of catalyst choice on the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
- BenchChem. Purification techniques for products of decanoyl chloride synthesis.
- Wikipedia. Thionyl chloride.
- Quick Company.
- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane.
- Filo. 1H NMR spectrum of 1,2,2-trichloropropane.
- YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate [mdpi.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. asianpubs.org [asianpubs.org]
Structural Confirmation of 2,3,3,3-Tetrafluoropropanoyl Chloride Derivatives: A Comparative Analytical Guide
The following guide provides an in-depth technical analysis of the structural confirmation of reaction products derived from 2,3,3,3-tetrafluoropropanoyl chloride (TFPC) . It is designed for researchers requiring rigorous verification standards in fluorinated drug discovery.
Executive Summary & Technical Context
2,3,3,3-Tetrafluoropropanoyl chloride (TFPC ) is a critical C3 fluorinated building block used to introduce the -CH(F)CF₃ motif into pharmaceutical scaffolds. This moiety acts as a bioisostere for isopropyl or ethyl groups, significantly altering metabolic stability (blocking P450 oxidation) and lipophilicity.
However, confirming the structure of TFPC-derived products (amides, esters) presents a unique analytical challenge compared to non-fluorinated analogs. The presence of a chiral center at the
This guide compares the efficacy of
Comparative Analytical Framework
To objectively evaluate the "performance" of analytical techniques for this specific fluorinated motif, we compare them based on Specificity , Sensitivity , and Structural Insight .
Table 1: Comparative Efficacy of Analytical Modes for TFPC Derivatives
| Feature | Method A: | Method B: | Method C: HRMS (ESI/EI) (Validator) |
| Primary Detection | Direct observation of F-C skeleton. | Indirect observation via H- | Molecular ion & fragmentation. |
| Coupling Complexity | High ( | High ( | N/A (Mass based). |
| Stereochemistry | Resolves diastereomers (if chiral nucleophile used). | Difficult to resolve without high field. | No stereochemical info. |
| Impurity Detection | Excellent. Instantly detects HF elimination (olefin signals). | Moderate. Overlap with solvent/impurities common.[1] | Good for elemental comp, poor for isomers. |
| Performance Verdict | Essential. The only method to definitively prove the -CH(F)CF₃ connectivity. | Supportive. Confirms the presence of the single proton. | Confirmatory. Proves mass, not connectivity. |
Deep Dive: The Spectroscopic Signature
The structural confirmation relies on decoding the spin system. The 2,3,3,3-tetrafluoropropyl group forms a distinct
The F NMR "Fingerprint"
Unlike non-fluorinated propanoyl chloride products (which show simple triplets/quartets), TFPC derivatives exhibit a complex second-order coupling pattern.
-
The -CF₃ Group (
ppm):-
Appears as a doublet of doublets (dd) .
-
Coupling 1:
(vicinal) to the -fluorine ( Hz). -
Coupling 2:
(vicinal) to the -proton ( Hz).
-
-
The -CF(
) Group ( to -210 ppm):-
Appears as a doublet of quartets (dq) (or multiplet).
-
Coupling 1:
(geminal) to the -proton (Large: Hz). -
Coupling 2:
(vicinal) to the -CF₃ group.
-
The H NMR "Probe"
The single proton at the
-
Signal: A doublet of quartets (dq) centered around 5.0–5.5 ppm (deshielded by F and Carbonyl).
-
Diagnostic Value: If this proton signal is missing, HF elimination has likely occurred, forming the perfluorinated alkene byproduct.
Experimental Protocol: Synthesis & Confirmation
Objective: Synthesize N-benzyl-2,3,3,3-tetrafluoropropanamide and validate its structure, avoiding the common HF elimination side reaction.
Phase 1: Causality-Driven Synthesis
Expert Insight: The
Protocol:
-
Setup: Flame-dried 50 mL round-bottom flask,
atmosphere. -
Solvent: Anhydrous Dichloromethane (DCM) – Chosen for non-nucleophilicity and ease of removal.
-
Reagents:
-
Benzylamine (1.0 equiv, 5.0 mmol)
-
Pyridine (1.1 equiv) – Mild base chosen to minimize elimination risk.
-
TFPC (1.05 equiv) – Slight excess to ensure complete consumption of amine.
-
-
Procedure:
-
Cool amine/pyridine solution to -78°C (Critical Step: Kinetic control prevents elimination).
-
Add TFPC dropwise over 15 mins.
-
Warm slowly to 0°C over 2 hours. Do not reflux.
-
-
Workup: Wash with 1M HCl (remove pyridine), then Sat.
, then Brine. Dry over .
Phase 2: Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the product and ruling out the elimination byproduct.
Figure 1: Decision tree for structural validation of TFPC derivatives, prioritizing the detection of the common HF elimination error.
Supporting Experimental Data (Simulated Reference)
To validate your results, compare your spectral data against these standard parameters derived from 2,3,3,3-tetrafluoropropanoyl scaffolds.
Table 2: Expected NMR Parameters for N-Alkyl-2,3,3,3-tetrafluoropropanamide
| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |
| -74.5 ppm | dd (Doublet of Doublets) | -CF₃ group | ||
| -205.2 ppm | dq (Doublet of Quartets) | -CHF- ( | ||
| 5.25 ppm | dq (Doublet of Quartets) | -CHF- ( | ||
| ~85 ppm | dqm (Doublet of Quartets) |
Self-Validating Check: Calculate the coupling constants from your spectrum.
-
If
(geminal) is Hz or Hz, suspect an impurity. -
If the -CF signal is a simple quartet (no doublet splitting), the
-proton is missing (Elimination product).
Comparison with Alternatives
Why use TFPC over other acyl chlorides?
-
Vs. Propanoyl Chloride (Non-fluorinated):
-
Reactivity: TFPC is more electrophilic due to the -I (inductive) effect of fluorine, making amidation faster but more prone to hydrolysis.
-
Analysis: Propanoyl chloride products are easily confirmed by simple triplet-quartet
H NMR. TFPC requires F NMR for certainty.
-
-
Vs. Perfluoropropanoyl Chloride (Fully fluorinated):
-
Stability:[2] Perfluoro-analogs lack the acidic
-proton, making them immune to the HF elimination side reaction described above. -
Utility: TFPC retains a chiral center and a proton handle, allowing for further functionalization (e.g.,
-alkylation), which perfluoro-analogs cannot offer.
-
References
-
Reactivity of Fluorin
- 19F NMR Coupling Constants Data Source: Alfa Chemistry Title: "19F Coupling Constants Table"
- Source: Google Patents (CN103254058B)
-
General 19F NMR Methodology
Sources
Safety Operating Guide
Mastering the Handling of 2,3,3,3-Tetrafluoropropanoyl Chloride: A Guide to Laboratory Safety and Disposal
For the Researcher, Scientist, and Drug Development Professional: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2,3,3,3-Tetrafluoropropanoyl Chloride, ensuring operational safety and logistical efficiency in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
2,3,3,3-Tetrafluoropropanoyl chloride (CAS No. 1186-54-5) is a highly reactive acyl chloride, demanding meticulous handling and a thorough understanding of its potential hazards.[1] As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a culture of proactive safety. The primary hazards associated with this compound stem from its corrosivity and reactivity. It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Furthermore, its reactivity with water is a critical consideration, as it can generate heat and toxic gases, including hydrogen chloride and hydrogen fluoride.[1]
A foundational principle of working with this and any reactive chemical is a comprehensive risk assessment before any experiment. This involves not only understanding the intrinsic hazards of the chemical itself but also considering the specifics of the planned procedure, including scale, temperature, and potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2,3,3,3-Tetrafluoropropanoyl Chloride. The following table outlines the essential PPE, with an emphasis on the causality behind each recommendation.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves | Acyl chlorides are aggressive chemicals that can permeate many common glove materials. Butyl rubber offers excellent resistance to a wide range of corrosive chemicals, including acid chlorides.[2] Always double-glove for added protection during procedures with a higher risk of splashing. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | The corrosive nature of this compound poses a severe threat to the eyes.[1] Chemical splash goggles provide a seal around the eyes to prevent liquid entry. A full-face shield worn over the goggles offers an additional layer of protection for the entire face from splashes and fumes. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges | Due to the potential for respiratory irritation and the release of acidic vapors, particularly upon contact with moisture, respiratory protection is crucial.[1] An air-purifying respirator equipped with combination OV/AG cartridges will effectively filter out both the organic compound and any acid gases generated. A fit test is mandatory to ensure a proper seal. |
| Protective Clothing | Flame-Resistant Laboratory Coat, Long Pants, and Closed-Toe Shoes | A flame-resistant lab coat provides a barrier against splashes and potential ignition sources. Full-length pants and closed-toe shoes are essential to prevent skin contact with any spills. |
Donning and Doffing PPE: A Deliberate Protocol
The order in which you don and doff your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing: Lab coat, long pants, and closed-toe shoes.
-
Inner Gloves: The first pair of butyl rubber gloves.
-
Respirator: Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Goggles followed by a face shield.
-
Outer Gloves: The second pair of butyl rubber gloves, worn over the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Peel off, turning them inside out.
-
Face Shield and Goggles: Handle by the headband or strap.
-
Protective Clothing: Remove by rolling it down and away from the body.
-
Inner Gloves: Peel off, turning them inside out.
-
Respirator: Remove by the straps.
-
Wash Hands Thoroughly: Use soap and water.
Operational Plans: Safe Handling in the Laboratory
All work with 2,3,3,3-Tetrafluoropropanoyl Chloride must be conducted in a well-ventilated chemical fume hood. The sash should be kept at the lowest possible height to maximize containment.
Key Handling Procedures:
-
Moisture Control: This compound is highly sensitive to moisture.[1] All glassware and equipment must be scrupulously dried before use. Inert atmosphere techniques (e.g., using nitrogen or argon) are recommended for transfers and reactions.
-
Transfers: Use syringes or cannulas for liquid transfers to minimize exposure to the atmosphere. Avoid pouring, which can lead to splashing and vapor release.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Compatibility: Be aware of incompatible materials, which include water, strong bases, and strong oxidizing agents.[1]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management Workflow
In the event of a spill, follow this workflow to ensure a safe and effective response.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
